BMS 488043
Beschreibung
anti-HIV agent
Eigenschaften
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-30-16-13-24-20(31-2)18-17(16)15(12-23-18)19(27)22(29)26-10-8-25(9-11-26)21(28)14-6-4-3-5-7-14/h3-7,12-13,23H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPMWRYLTBNCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006367 | |
| Record name | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452296-83-2, 857500-24-4 | |
| Record name | BMS-488043 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452296832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-488043 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-488043 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS21EJ435 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-488043 on HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-488043 is a small-molecule inhibitor that targets the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120, preventing its attachment to the host cell CD4 receptor. This crucial first step of viral entry is blocked not by direct competition for the CD4 binding site, but through an allosteric mechanism. BMS-488043 binds to a pocket within gp120, inducing conformational changes that are transmitted to the CD4 binding site and other regions of the glycoprotein. This guide provides a comprehensive overview of the mechanism of action of BMS-488043, detailing its interaction with gp120, the resulting conformational changes, and the subsequent inhibition of viral entry. We present quantitative data from various assays, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding for researchers in the field of HIV-1 drug discovery.
Introduction
The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper lymphocytes and macrophages.[1][2] This interaction triggers a series of conformational changes in gp120, exposing the binding site for a coreceptor, either CCR5 or CXCR4.[3] Subsequent binding to the coreceptor leads to further conformational rearrangements in the transmembrane glycoprotein gp41, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
BMS-488043 is an orally bioavailable small-molecule attachment inhibitor that potently blocks this initial gp120-CD4 interaction.[3][4] Unlike some other entry inhibitors, BMS-488043 does not directly compete with CD4 for its binding site on gp120. Instead, it acts as an allosteric inhibitor, binding to a distinct site on the glycoprotein and inducing conformational changes that prevent CD4 engagement.[5][6] This technical guide will delve into the intricate molecular details of this mechanism.
Mechanism of Action of BMS-488043 on gp120
The primary mechanism of action of BMS-488043 is the allosteric inhibition of the gp120-CD4 interaction. This is achieved through a series of molecular events:
-
Binding to a Conserved Pocket in gp120 : BMS-488043 binds to a pre-existing cavity on the surface of gp120, near the CD4 binding site but not directly overlapping it.[5][7] This binding pocket is located at the base of the V1/V2 loops and is formed by residues from both the inner and outer domains of gp120.[8]
-
Induction of Conformational Changes : Upon binding, BMS-488043 induces significant conformational changes within the gp120 glycoprotein.[6][9] Circular dichroism spectroscopy has shown a shift in the gp120 spectrum upon BMS-488043 binding, indicating a change in the protein's secondary structure. These conformational rearrangements are not localized to the inhibitor's binding site but are transmitted across the gp120 molecule.
-
Allosteric Inactivation of the CD4 Binding Site : The induced conformational changes alter the topology of the CD4 binding site, rendering it unable to effectively engage with the CD4 receptor.[6] This is supported by the observation that the binding of BMS-488043 and CD4 to gp120 are mutually exclusive.[6]
-
Prevention of Downstream Events : By preventing the initial attachment to CD4, BMS-488043 effectively blocks all subsequent steps in the viral entry cascade, including the conformational changes required for coreceptor binding and membrane fusion.[9]
The following diagram illustrates the proposed allosteric mechanism of BMS-488043.
References
- 1. Disruption of the HIV-1 Envelope allosteric network blocks CD4-induced rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-HIV agents targeting the interaction of gp120 with the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The investigations on HIV-1 gp120 bound with BMS-488043 by using docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Envelope conformational changes induced by human immunodeficiency virus type 1 attachment inhibitors prevent CD4 binding and downstream entry events - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-488043: A Technical Guide to a Pioneering HIV-1 Attachment Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of BMS-488043, a novel small-molecule inhibitor of HIV-1 attachment. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of virology, medicinal chemistry, and antiretroviral drug development.
Chemical Structure and Properties
BMS-488043 is a potent, orally bioavailable small molecule that heralded a new class of antiretroviral agents targeting the initial stage of HIV-1 entry into host cells.[1] Its chemical identity is well-characterized, providing a solid foundation for structure-activity relationship (SAR) studies and further drug design.
Table 1: Chemical and Physical Properties of BMS-488043
| Property | Value | Reference |
| IUPAC Name | 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | [2] |
| Molecular Formula | C₂₂H₂₂N₄O₅ | [2] |
| Molecular Weight | 422.43 g/mol | [3] |
| CAS Number | 452296-83-2 | [2] |
| SMILES | COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC | [2] |
Mechanism of Action: Targeting HIV-1 Entry
BMS-488043 exerts its antiviral effect by inhibiting the attachment of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of host T-cells.[1] This interaction is the crucial first step in the viral entry cascade. By binding to a specific pocket on gp120, BMS-488043 induces conformational changes in the protein, preventing its interaction with CD4 and thereby blocking the subsequent steps of co-receptor binding and membrane fusion.[4][5]
The binding of BMS-488043 to gp120 is non-competitive with CD4, meaning it does not directly compete for the same binding site but rather allosterically prevents the gp120-CD4 interaction.[5] This unique mechanism of action provided a new avenue for antiretroviral therapy, distinct from previously established drug classes that target viral enzymes like reverse transcriptase and protease.
Below is a diagram illustrating the HIV-1 entry pathway and the inhibitory action of BMS-488043.
References
- 1. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of BMS-488043
A Novel HIV-1 Attachment Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of BMS-488043, a small-molecule inhibitor of HIV-1 attachment.
Introduction
BMS-488043 is an orally bioavailable small molecule that represents a significant advancement in the development of HIV-1 attachment inhibitors. It evolved from an earlier compound, BMS-378806, and was designed to have improved antiviral potency and pharmacokinetic properties.[1][2] This class of compounds targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral entry process. Although its clinical development was discontinued, the story of BMS-488043 provides valuable insights into the development of HIV-1 entry inhibitors.[1][3]
Discovery and Optimization
The discovery of this class of indole-based HIV-1 attachment inhibitors originated from a cell-based phenotypic screen designed to identify compounds that could prevent the infection of host cells by a pseudotyped reporter virus. This initial screen led to the identification of a lead compound that was subsequently optimized through structure-activity relationship (SAR) studies. This optimization process led to the development of BMS-488043, a 6-azaindole (B1212597) derivative, which demonstrated superior in vitro antiviral activity and a longer half-life in preclinical studies compared to its predecessor, BMS-378806.[1][2]
A significant challenge in the development of BMS-488043 was its limited aqueous solubility, which impacted its oral absorption. To address this, a phosphonooxymethyl prodrug, BMS-663749, was developed. This prodrug exhibited significantly improved solubility and, upon oral administration, was efficiently converted to the active parent compound, BMS-488043, leading to higher plasma concentrations.[4][5]
Mechanism of Action
BMS-488043 exerts its antiviral effect by binding to a pocket within the HIV-1 envelope glycoprotein gp120.[6][7] This binding is non-competitive with the CD4 receptor and induces a conformational change in gp120, stabilizing it in a state that is not recognized by CD4.[6][8] This prevents the initial attachment of the virus to the host T-cell.
Molecular docking and dynamics studies have revealed key interactions:
-
The piperazine group of BMS-488043 plays a crucial role in preventing the formation of the bridging sheet in gp120, a conformational change induced by CD4 binding. It achieves this by sterically blocking the rotation of the Trp112 residue on the α1 helix of gp120.[6]
-
The aza-indole ring is thought to interfere with the exposure of the gp41 fusion protein by stacking within the β3-β5 and LB loops, disrupting the close packing of key amino acid residues.[6]
By locking gp120 in a "closed" conformation, BMS-488043 effectively blocks the cascade of events required for viral entry, including the subsequent binding to co-receptors (CCR5 or CXCR4) and the fusion of the viral and cellular membranes.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BMS-488043: An HIV-1 Attachment Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-488043 is a small molecule inhibitor that represents a significant advancement in the development of novel antiretroviral therapies targeting the initial stages of HIV-1 entry. This technical guide provides a comprehensive overview of BMS-488043, focusing on its mechanism of action as an HIV-1 attachment inhibitor, its chemical properties, and the experimental methodologies used to characterize its antiviral activity and resistance profile. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field of HIV-1 drug discovery and development.
Introduction
The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells.[1] This interaction triggers conformational changes in gp120, exposing the binding site for a coreceptor (CCR5 or CXCR4), which leads to further structural rearrangements and ultimately membrane fusion.[1] Small molecules that inhibit the initial attachment of gp120 to CD4 are a promising class of antiretroviral drugs. BMS-488043 emerged as a potent and orally bioavailable attachment inhibitor, demonstrating significant antiviral activity in preclinical and early clinical studies.[2][3]
Chemical Properties
BMS-488043 is an azaindole glyoxamide derivative with the chemical formula C₂₂H₂₂N₄O₅ and a molecular weight of 422.4 g/mol .
IUPAC Name: 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Mechanism of Action
BMS-488043 exerts its antiviral effect by directly binding to the HIV-1 envelope glycoprotein gp120.[3] This binding occurs within a pocket that is critical for the interaction with the CD4 receptor. By occupying this site, BMS-488043 physically obstructs the attachment of gp120 to CD4, thereby preventing the initial step of viral entry and subsequent infection of host cells.[4] This mechanism of action is distinct from other classes of antiretrovirals that target later stages of the viral life cycle, such as reverse transcription or protease activity.
Mechanism of HIV-1 attachment and inhibition by BMS-488043.
Quantitative Data
The antiviral activity and pharmacokinetic properties of BMS-488043 have been quantified in various studies. The following tables summarize key data points.
Table 1: In Vitro Antiviral Activity of BMS-488043
| HIV-1 Subtype/Isolate | Assay Type | EC₅₀ (nM) | Reference |
| Subtype B (Clinical Isolates) | Phenotypic Assay | 36.5 (median) | [2] |
| Subtype C (Clinical Isolates) | Phenotypic Assay | 61.5 (median) | [2] |
| Laboratory Strains (T-cell, Macrophage, Dual-tropic) | Not Specified | Potent Activity | [2] |
| Baseline (800 mg dose group) | Phenotypic Assay | 27.71 to >1,000,000 ng/mL | [2] |
| Baseline (1,800 mg dose group) | Phenotypic Assay | 5.83 to 6,868 ng/mL | [2] |
Table 2: Clinical Trial Data (8-Day Monotherapy)
| Parameter | 800 mg BID Dose Group | 1,800 mg BID Dose Group | Placebo Group | Reference |
| Number of Subjects | 12 | 12 | 6 | [2] |
| Mean Plasma HIV-1 RNA Decrease from Baseline (log₁₀ copies/mL) | 0.72 | 0.96 | 0.02 | [2][5] |
| Median Maximum HIV-1 RNA Decrease from Baseline (log₁₀ copies/mL) | 1.15 | 1.32 | 0.2 | [2] |
Table 3: Pharmacokinetic Parameters of BMS-488043 (Day 8)
| Parameter | 800 mg BID Dose Group (Mean ± SD) | 1,800 mg BID Dose Group (Mean ± SD) | Reference |
| Cmax (ng/mL) | 2050 ± 833 | 3440 ± 1500 | [2] |
| AUC(TAU) (ng*h/mL) | 16500 ± 6440 | 28100 ± 11800 | [2] |
| Tmax (h) | ~4 | ~4 | [2] |
| Half-life (t½) (h) | 15 - 17.7 (estimated) | 15 - 17.7 (estimated) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of BMS-488043.
Antiviral Activity Assay (p24 Antigen Quantification)
This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC₅₀).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of BMS-488043: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2] Developed by Bristol-Myers Squibb, this compound is a member of a class of drugs known as attachment inhibitors.[3][4] Its mechanism of action involves binding directly to the viral envelope glycoprotein (B1211001) gp120, a critical component for viral entry into host cells.[3][5] This interaction prevents the initial attachment of the virus to the CD4 receptor on the surface of T-lymphocytes, a crucial first step in the HIV-1 lifecycle.[3][5] By blocking this binding, BMS-488043 effectively neutralizes the virus before it can infect host cells.[3] Although its clinical development was not pursued, BMS-488043 remains a significant research tool for understanding HIV-1 entry and a prototype for the development of next-generation attachment inhibitors.[2] This document provides a comprehensive overview of the in vitro antiviral activity of BMS-488043, detailing its potency, spectrum of activity, and the experimental methodologies used for its characterization.
Mechanism of Action: HIV-1 Attachment Inhibition
The primary target of BMS-488043 is the HIV-1 surface glycoprotein gp120. The entry of HIV-1 into a host cell is a sequential process initiated by the binding of gp120 to the CD4 receptor. This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4). Subsequent interactions lead to the fusion of the viral and cellular membranes, allowing the viral core to enter the cell's cytoplasm.
BMS-488043 acts at the very first step of this cascade. It binds to a pocket within gp120, near the CD4 binding site.[3] This binding event is thought to lock gp120 in a conformation that is incompatible with CD4 receptor engagement, thereby preventing viral attachment and subsequent entry.[5]
Quantitative Antiviral Activity Data
The in vitro antiviral potency of BMS-488043 is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration of the compound required to inhibit viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of BMS-488043 against HIV-1 Laboratory Strains and Clinical Isolates
| Virus Strain/Subtype | Cell Type | Assay Type | EC₅₀ (nM) | Reference |
| Subtype B (Lab Strains) | T-cell lines, Macrophages | Varies | Potent Activity | [2] |
| Subtype B (Clinical Isolates) | PBMCs | Phenotypic Assay | 36.5 (median) | [2][6] |
| Subtype C (Clinical Isolates) | PBMCs | Phenotypic Assay | 61.5 (median) | [2][6] |
| Subtypes A, D, F, G | PBMCs | Phenotypic Assay | Wide range of activity | [6] |
PBMCs: Peripheral Blood Mononuclear Cells
Table 2: Cytotoxicity of BMS-488043
| Cell Line | Assay Type | CC₅₀ (µM) | Reference |
| Various Host Cells | Not specified | >225 | [7] |
Note: The referenced literature for the related compound BMS-378806 indicates low cytotoxicity, a property generally shared by this class of inhibitors.
Resistance Profile
As with other antiretroviral agents, HIV-1 can develop resistance to BMS-488043. In vitro and in vivo studies have identified specific amino acid substitutions in the gp120 protein that confer reduced susceptibility to the inhibitor.
Table 3: Key Resistance-Associated Mutations for BMS-488043
| Mutation Locus in gp120 | Amino Acid Substitution | Consequence | Reference |
| V68 | V68A | Associated with resistance | [3] |
| L116 | L116I | Associated with resistance | [3] |
| S375 | S375I / S375N | Common mutation near the CD4 binding pocket, associated with resistance | [3] |
| M426 | M426L | Associated with emergent resistance | [3] |
Detailed Experimental Protocols
The following sections describe detailed methodologies for key in vitro assays used to characterize the antiviral activity of BMS-488043.
Single-Cycle Infectivity Assay (Luciferase Reporter)
This assay quantifies the ability of an inhibitor to block a single round of viral replication, providing a precise measure of its effect on early-stage events like entry.
Objective: To determine the EC₅₀ of BMS-488043 by measuring the inhibition of viral entry and subsequent gene expression.
Methodology:
-
Cell Preparation:
-
Seed target cells (e.g., TZM-bl, a HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing an HIV-1 LTR-driven luciferase reporter cassette) in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a stock solution of BMS-488043 in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 1 µM). Include a "no-drug" virus control and a "no-virus" cell control.
-
-
Infection:
-
Pre-incubate the cells with the diluted BMS-488043 for 1-2 hours at 37°C.
-
Add a standardized amount of single-cycle infectious pseudovirus (e.g., HIV-1 Env-pseudotyped virus) to each well.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Quantification:
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate and measure the relative light units (RLU).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.
-
HIV-1 p24 Antigen Inhibition Assay
This assay measures the production of the HIV-1 core protein p24 in the supernatant of infected cell cultures, serving as a marker for viral replication over multiple rounds.
Objective: To assess the inhibitory effect of BMS-488043 on the replication of infectious HIV-1 in susceptible cells.
Methodology:
-
Cell Preparation:
-
Activate peripheral blood mononuclear cells (PBMCs) with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days.
-
Plate the activated PBMCs or a susceptible T-cell line (e.g., MT-2) in a 96-well plate.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of BMS-488043 in culture medium.
-
Prepare a stock of replication-competent HIV-1 (e.g., HIV-1 IIIB or a clinical isolate) at a known tissue culture infectious dose (TCID₅₀).
-
-
Infection and Treatment:
-
Add the diluted compound to the cells.
-
Immediately add the virus stock to the wells.
-
Incubate the plate at 37°C, 5% CO₂ for 7 days. Change the medium containing the appropriate drug concentration on day 4.
-
-
Quantification:
-
On day 7, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.
-
Calculate the p24 concentration for each sample.
-
Determine the percentage of inhibition of p24 production at each drug concentration compared to the virus control.
-
Calculate the EC₅₀ value by non-linear regression analysis.
-
Cell Viability (Cytotoxicity) Assay
This assay is crucial to ensure that the observed antiviral effect is not due to non-specific toxicity of the compound to the host cells.
Objective: To determine the CC₅₀ of BMS-488043.
Methodology:
-
Cell and Compound Preparation:
-
Seed the same cell line used in the antiviral assays (e.g., MT-2 cells or PBMCs) in a 96-well plate.
-
Prepare serial dilutions of BMS-488043 in culture medium and add them to the cells. Include a "cells only" control with no compound.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7 days for a p24 assay).
-
-
Quantification (XTT Method):
-
Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture with the electron-coupling reagent.
-
Add the XTT mixture to each well.
-
Incubate for 4-24 hours at 37°C, allowing metabolically active cells to convert the yellow XTT into a soluble orange formazan (B1609692) product.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the CC₅₀.
-
Conclusion
BMS-488043 is a potent and specific inhibitor of HIV-1 attachment, demonstrating significant in vitro activity against a range of viral subtypes. Its well-defined mechanism of action, targeting the initial virus-host cell interaction, validates gp120 as a key therapeutic target. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers in the field of antiretroviral drug development, facilitating further investigation into HIV-1 entry inhibitors and the design of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Grip: A Technical Guide to the BMS-488043 Binding Site on HIV-1's Envelope
For Immediate Release
This technical guide provides an in-depth analysis of the binding site of BMS-488043, a small-molecule inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) gp120. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the inhibitor's mechanism of action, the specific amino acid residues critical for its binding, and the mutations that confer resistance. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in the field of HIV-1 entry inhibitors.
Introduction: Targeting the Gatekeeper of HIV-1 Entry
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its lifecycle, initiated by the interaction of the viral envelope glycoprotein (Env) with the CD4 receptor on the surface of target cells. The Env complex, a trimer of gp120 and gp41 heterodimers, orchestrates this process. The gp120 subunit is responsible for binding to CD4, a step that triggers conformational changes in Env, exposing the binding site for a coreceptor (CCR5 or CXCR4) and ultimately leading to the fusion of viral and cellular membranes mediated by gp41.
BMS-488043 is an orally bioavailable small-molecule attachment inhibitor that potently blocks this initial gp120-CD4 interaction.[1][2] By binding to gp120, BMS-488043 prevents the requisite conformational changes, thereby inhibiting viral entry and replication.[3] Understanding the precise location and nature of the BMS-488043 binding site is paramount for the rational design of next-generation attachment inhibitors with improved efficacy and resistance profiles.
The BMS-488043 Binding Pocket on gp120
BMS-488043 binds to a pocket on the gp120 subunit that is proximal to, but distinct from, the direct binding site of the CD4 receptor.[3] This non-competitive mode of action means that while it prevents CD4 binding, it does not directly compete for the same amino acid residues as CD4. The binding of BMS-488043 is thought to stabilize a conformation of gp120 that is incompatible with CD4 receptor engagement.
Computational docking and molecular dynamics studies, corroborated by mutagenesis data, have provided insights into the putative binding mode of BMS-488043.[3] The inhibitor is believed to accommodate within the CD4 binding pocket, with its piperazine (B1678402) group playing a key role in preventing the formation of the bridging sheet in gp120, a critical step for subsequent coreceptor binding.[3] This is achieved by sterically hindering the rotation of the Trp112 residue.[3] The aza-indole ring of BMS-488043 is proposed to interact with the β3-β5 and LB loops of gp120.[3]
Quantitative Analysis of BMS-488043 Activity and Resistance
The antiviral potency of BMS-488043 is quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). Mutations within the gp120 binding pocket can significantly reduce the susceptibility of HIV-1 to the inhibitor, leading to an increase in these values. The following tables summarize the key quantitative data related to BMS-488043.
| Parameter | Value | Assay Conditions | Reference |
| EC50 (Wild-Type HIV-1 LAI) | ~3 nM | Viral replication assay | [4] |
| IC50 (gp120-sCD4 Binding) | 50-100 nM | ELISA | [4] |
Table 1: Antiviral Activity of BMS-488043 against Wild-Type HIV-1
| Mutation | Fold Change in EC50/IC50 | Description | Reference |
| V68A | >10 | Emergent resistance in clinical studies. | [5] |
| L116I | >10 | Emergent resistance in clinical studies. | [5] |
| S375I/N | >10 (up to 38-fold for S375N) | Common emergent resistance mutation near the CD4 binding pocket. | [5] |
| M426L | >10 | Emergent resistance in clinical studies. | [5] |
| W112A | Significant Resistance | Mutation shown to block the inhibitory effect of the piperazine group. | [3] |
Table 2: Key Resistance Mutations and their Impact on BMS-488043 Susceptibility
Experimental Protocols
The identification and characterization of the BMS-488043 binding site and resistance mutations have been facilitated by a range of experimental techniques. Detailed methodologies for these key experiments are provided below.
Site-Directed Mutagenesis of HIV-1 Envelope
This protocol outlines the generation of specific mutations in the gp120-encoding region of an Env-expressing plasmid, a crucial step for studying the impact of individual amino acid changes on drug susceptibility.
Materials:
-
Env-expressing plasmid (e.g., in pUC118)
-
Mutagenic oligonucleotide primers (forward and reverse, containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.
-
PCR Amplification:
-
Set up the PCR reaction with 5-50 ng of template plasmid, 125 ng of each primer, dNTPs, and high-fidelity DNA polymerase in the appropriate reaction buffer.
-
Perform thermal cycling: initial denaturation at 95°C for 1 minute, followed by 18 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute/kb of plasmid length. Conclude with a final extension at 68°C for 7 minutes.
-
-
Parental DNA Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, isolate plasmid DNA, and confirm the desired mutation by Sanger sequencing.
HIV-1 Pseudovirus Production and Titration
This protocol describes the generation of single-round infectious pseudoviruses carrying the desired Env glycoprotein on their surface. These are essential for subsequent neutralization and entry inhibition assays.
Materials:
-
HEK293T cells
-
Env-expressing plasmid (wild-type or mutant)
-
HIV-1 backbone plasmid (Env-deficient, containing a luciferase reporter gene, e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent (e.g., FuGENE 6)
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
0.45-µm filters
-
TZM-bl cells (for titration)
-
Britelite Plus reagent
Procedure:
-
Cell Seeding: Seed HEK293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.
-
Co-transfection: Co-transfect the HEK293T cells with the Env-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Virus Harvest: Harvest the virus-containing culture supernatants 48-72 hours post-transfection.
-
Filtration and Storage: Clarify the supernatant by low-speed centrifugation and filter through a 0.45-µm filter. Aliquot and store the pseudovirus at -80°C.
-
Virus Titration (TCID50 Assay):
-
Seed TZM-bl cells in a 96-well plate.
-
Perform serial 5-fold dilutions of the pseudovirus stock and add to the cells in quadruplicate.
-
After 48-72 hours of incubation, measure luciferase activity using a luminometer and a luciferase assay reagent (e.g., Britelite Plus).
-
Calculate the 50% tissue culture infectious dose (TCID50) based on the luciferase readings.
-
HIV-1 Entry Inhibition (Neutralization) Assay
This assay measures the ability of BMS-488043 to inhibit the entry of pseudoviruses into target cells, allowing for the determination of EC50 values.
Materials:
-
TZM-bl cells
-
HIV-1 pseudovirus stock (titrated)
-
BMS-488043 (serial dilutions)
-
Complete DMEM
-
DEAE-Dextran
-
96-well flat-bottom culture plates
-
Luciferase assay reagent
Procedure:
-
Prepare Drug Dilutions: Prepare serial 3-fold dilutions of BMS-488043 in complete DMEM.
-
Virus-Drug Incubation: In a 96-well plate, mix the diluted BMS-488043 with a standardized amount of pseudovirus (e.g., 200 TCID50). Incubate for 1 hour at 37°C.
-
Infection of Target Cells: Add TZM-bl cells (10,000 cells/well) containing DEAE-Dextran (final concentration of 15 µg/ml) to the virus-drug mixture.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Measure luciferase activity as described in the titration protocol.
-
Data Analysis: Calculate the percent neutralization for each drug concentration relative to virus control wells (no drug). Determine the EC50 value by fitting the data to a dose-response curve.
gp120-CD4 Binding ELISA
This enzyme-linked immunosorbent assay quantifies the ability of BMS-488043 to inhibit the direct interaction between recombinant gp120 and soluble CD4 (sCD4).
Materials:
-
96-well Maxisorp microtiter plates
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120
-
BMS-488043 (serial dilutions)
-
Blocking buffer (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Anti-gp120 monoclonal antibody (e.g., 2G12)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
Procedure:
-
Coating: Coat the wells of a 96-well plate with sCD4 (e.g., 100 ng/well) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Inhibition Reaction: In a separate plate, pre-incubate a constant concentration of gp120 with serial dilutions of BMS-488043 for 1 hour at 37°C.
-
Binding: Transfer the gp120-BMS-488043 mixtures to the sCD4-coated plate and incubate for 2 hours at 37°C.
-
Detection:
-
Wash the plate to remove unbound gp120.
-
Add an anti-gp120 primary antibody and incubate for 1 hour.
-
Wash and add an HRP-conjugated secondary antibody, followed by incubation for 1 hour.
-
-
Development and Reading: Wash the plate, add TMB substrate, and allow the color to develop. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition of gp120-sCD4 binding for each BMS-488043 concentration and determine the IC50 value.
Visualizing the Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the HIV-1 entry pathway, the mechanism of BMS-488043, and the experimental workflows.
Caption: HIV-1 entry and the inhibitory mechanism of BMS-488043.
Caption: Workflow for identifying BMS-488043 binding site residues.
Caption: Logical relationship of gp120 domains and BMS-488043 binding.
Conclusion
BMS-488043 represents a class of HIV-1 entry inhibitors with a distinct mechanism of action, targeting the initial attachment of the virus to the host cell. The identification of its binding pocket on gp120 and the characterization of resistance mutations have been instrumental in understanding its function and have provided a roadmap for the development of more robust inhibitors. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of antiretroviral therapy. Continued investigation into the intricacies of the gp120-inhibitor interface will be crucial for overcoming the challenge of viral resistance and developing novel strategies to combat HIV-1.
References
- 1. An efficient system for site-directed mutagenesis to make various mutants of the env gene of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 4. immunoreagents.com [immunoreagents.com]
- 5. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of BMS-488043
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a novel, orally active small molecule that acts as an attachment inhibitor for the human immunodeficiency virus type 1 (HIV-1). It targets the viral envelope glycoprotein (B1211001) gp120, preventing its initial interaction with the CD4 receptor on host lymphocytes, a critical step in the viral entry process. This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and oral bioavailability of BMS-488043, compiled from available scientific literature.
Mechanism of Action
BMS-488043 is a first-in-class HIV-1 attachment inhibitor. Its mechanism of action involves binding to the gp120 protein on the surface of the HIV-1 virus. This binding event induces conformational changes in gp120, which in turn prevent the virus from attaching to the CD4 receptor on T-cells and other target immune cells. By blocking this initial step of the viral lifecycle, BMS-488043 effectively inhibits viral entry into host cells.
The HIV-1 Attachment Inhibitor BMS-488043: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BMS-488043, a small molecule inhibitor of HIV-1 attachment. This document details its synonyms and alternative names, mechanism of action, quantitative data on its antiviral activity and pharmacokinetics, and detailed experimental protocols for its characterization. Visualizations of its mechanism and experimental workflows are provided to facilitate a deeper understanding of this compound for research and drug development purposes.
Synonyms and Alternative Names
BMS-488043 is known by several identifiers, crucial for comprehensive literature and database searches. These are summarized in the table below.
| Category | Identifier |
| Alternative Names | BMS 043, BMS-043 |
| IUPAC Name | 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione |
| CAS Number | 452296-83-2 |
| Deprecated CAS | 857500-24-4 |
| ChEMBL ID | CHEMBL238103 |
| DrugBank ID | DB05532 |
| PubChem CID | 507806 |
| UNII | MKS21EJ435 |
Mechanism of Action
BMS-488043 is an orally bioavailable small molecule that functions as an HIV-1 attachment inhibitor. Its primary target is the viral envelope glycoprotein (B1211001) gp120. By binding to a pocket within gp120, BMS-488043 induces conformational changes that prevent the initial interaction between the virus and the CD4 receptor on host T-cells. This action is non-competitive with CD4 binding, meaning it does not directly compete for the same binding site but rather allosterically prevents the binding event from occurring. This inhibition of attachment is the first step in preventing viral entry into the host cell. Consequently, by blocking the gp120-CD4 interaction, BMS-488043 also prevents the subsequent downstream signaling events that can be triggered by this binding, such as the activation of the MEK/ERK pathway.
Quantitative Data
The following tables summarize key quantitative data for BMS-488043, including its antiviral potency against various HIV-1 subtypes and its pharmacokinetic properties observed in a clinical trial.
Antiviral Activity
| HIV-1 Subtype/Strain | Assay Cell Line | EC50 (nM) | Reference |
| Subtype B (Median) | Not Specified | 36.5 | [1] |
| Subtype C (Median) | Not Specified | 61.5 | [1] |
| JR-FL | HeLa (CD4+, CCR5+) | 0.75 | [2] |
| Multiple Subtype B Isolates | PBMCs | Wide range, some <10 | [3][4] |
Pharmacokinetics in HIV-1-Infected Subjects (8-day monotherapy)
| Dose | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) | Mean t1/2 (h) | Reference |
| 800 mg (every 12h) | 2890 | 21500 | 11.2 | [1][5] |
| 1800 mg (every 12h) | 5450 | 41700 | 11.6 | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize BMS-488043 are provided below. These protocols are synthesized from established methods in the field.
gp120-CD4 Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of BMS-488043 to inhibit the binding of HIV-1 gp120 to the CD4 receptor.
Materials:
-
96-well Maxisorp microtiter plates
-
Recombinant soluble CD4 (sCD4)
-
Recombinant HIV-1 gp120
-
BMS-488043
-
Blocking buffer (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Anti-gp120 monoclonal antibody (e.g., 2G12)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat 96-well plates with sCD4 (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates and block with blocking buffer for at least 1 hour at room temperature.
-
Inhibition:
-
Prepare serial dilutions of BMS-488043.
-
In a separate plate, pre-incubate a constant concentration of gp120 with the BMS-488043 dilutions for 1 hour at 37°C.
-
-
Binding: Transfer the gp120/BMS-488043 mixtures to the sCD4-coated plate and incubate for 2 hours at 37°C.
-
Detection:
-
Wash the plates thoroughly.
-
Add an anti-gp120 primary antibody and incubate for 1 hour at 37°C.
-
Wash the plates and add the HRP-conjugated secondary antibody, incubating for 1 hour at room temperature.
-
-
Development: Wash the plates and add TMB substrate. Stop the reaction with a stop solution.
-
Analysis: Read the absorbance at 450 nm. The reduction in signal in the presence of BMS-488043 indicates inhibition of binding.
Phenotypic HIV-1 Entry Assay (Luciferase Reporter)
This cell-based assay measures the ability of BMS-488043 to inhibit HIV-1 entry into host cells using a pseudovirus system and a luciferase reporter.
Materials:
-
HEK293T cells (for pseudovirus production)
-
TZM-bl cells (or other suitable reporter cell line expressing CD4, CCR5/CXCR4, and a Tat-inducible luciferase gene)
-
HIV-1 envelope (Env)-expressing plasmid
-
HIV-1 backbone plasmid (env-deficient, containing the luciferase reporter gene)
-
Transfection reagent
-
BMS-488043
-
Luciferase assay reagent (e.g., Britelite Plus)
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Env-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and filter.
-
-
Infection and Inhibition:
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of BMS-488043 and add to the cells.
-
Add the pseudovirus to the wells and incubate for 48 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Analysis: The reduction in luciferase activity in the presence of BMS-488043 corresponds to the inhibition of viral entry.
Resistance
Resistance to BMS-488043 has been observed both in vitro and in clinical studies.[6][7] The primary mechanism of resistance involves mutations in the viral envelope glycoprotein, gp120. Key mutations associated with reduced susceptibility to BMS-488043 have been identified at several loci, including V68A, L116I, S375I/N, and M426L.[6][7] The S375 locus, located near the CD4 binding pocket, is a common site for resistance mutations.[6][7] These mutations likely alter the conformation of the gp120 protein, thereby reducing the binding affinity of BMS-488043. It is important to note that these resistance mutations do not confer cross-resistance to other classes of antiretroviral drugs.[7]
References
- 1. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Use of Luciferase Reporter Viruses for Studying HIV Entry | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Binding of Human Immunodeficiency Virus Type 1 to CD4 and CXCR4 Receptors Differentially Regulates Expression of Inflammatory Genes and Activates the MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orientation of HIV-1 gp120 binding to the CD4 receptor differentially modulates CD4+ T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development and Safety Assessment of the HIV-1 Attachment Inhibitor BMS-488043
A Technical Guide for Drug Development Professionals
Introduction
BMS-488043 is a small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. It represents a class of antiretroviral drugs known as attachment inhibitors, which function by binding to the viral envelope glycoprotein (B1211001) gp120 and preventing its initial interaction with the CD4 receptor on host T-cells. This crucial first step of viral entry is thereby blocked, inhibiting subsequent conformational changes required for co-receptor binding and membrane fusion. This document provides a comprehensive overview of the preclinical studies and safety profile of BMS-488043, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
BMS-488043 exerts its antiviral activity by non-competitively binding to a pocket within the HIV-1 gp120 glycoprotein.[1] This binding event induces and stabilizes a conformation of gp120 that is incompatible with CD4 receptor engagement, effectively preventing the attachment of the virus to the host cell.[1] Docking and molecular dynamics studies have suggested that the piperazine (B1678402) group of BMS-488043 plays a key role by sterically hindering the rotation of tryptophan 112 (Trp112) on the α1 helix of gp120, which is essential for the formation of the bridging sheet required for CD4 binding.[1] The aza-indole ring of the molecule is thought to interfere with the exposure of the gp41 fusion protein.[1]
dot
Caption: Mechanism of HIV-1 entry inhibition by BMS-488043.
Preclinical In Vitro Antiviral Activity
BMS-488043 has demonstrated potent antiviral activity against a range of HIV-1 laboratory strains and clinical isolates. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication in vitro, have been determined in various cell-based assays.
| HIV-1 Strain/Isolate | Cell Type | EC50 (nM) | Reference |
| Subtype B (median) | Not Specified | 36.5 | [2] |
| Subtype C (median) | Not Specified | 61.5 | [2] |
| JRFL (gp120) | ELISA | 50-100 (IC50) | [2] |
| LAI | Not Specified | ~3 | [2] |
Preclinical Pharmacokinetics
While detailed preclinical pharmacokinetic data for BMS-488043 is limited in the public domain, studies on the prototype attachment inhibitor, BMS-378806, provide valuable insights into the general pharmacokinetic properties of this class of compounds. It is important to note that BMS-488043 was developed as a successor to BMS-378806 with improved pharmacokinetic properties.
Pharmacokinetic Parameters of the Prototype Attachment Inhibitor BMS-378806 in Animal Models
| Species | Route | Oral Bioavailability (%) | t1/2 (h) | Reference |
| Rat | Oral | 19-24 | 2.1 | [3] |
| Dog | Oral | 77 | Not Specified | [3] |
| Monkey | Oral | 19-24 | 6.5 | [3] |
Preclinical studies indicated that BMS-378806 had favorable traits such as low protein binding and good oral bioavailability in some animal models.[2] However, it also exhibited a short half-life, which prompted the development of BMS-488043 with an improved in vitro antiviral activity and a longer half-life in preclinical studies.[2] A prodrug of BMS-488043, designated BMS-663749, was also developed to improve its dissolution and oral absorption.[3]
Preclinical Safety Profile
Experimental Protocols
HIV-1 gp120-CD4 Binding Inhibition Assay (ELISA-based)
This assay is crucial for evaluating the primary mechanism of action of attachment inhibitors like BMS-488043.
dot
Caption: Experimental workflow for a gp120-CD4 binding inhibition assay.
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with a recombinant soluble form of the CD4 receptor (sCD4) and incubated overnight.
-
Washing and Blocking: The plates are washed to remove unbound sCD4, and a blocking buffer (e.g., bovine serum albumin) is added to prevent non-specific binding.
-
Compound Incubation: BMS-488043 at various concentrations is pre-incubated with a constant concentration of recombinant HIV-1 gp120.
-
Binding Reaction: The gp120-BMS-488043 mixture is added to the sCD4-coated wells and incubated to allow for binding.
-
Detection: After washing away unbound gp120, a primary antibody specific for gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation and Measurement: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of BMS-488043.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
BMS-488043 is a potent HIV-1 attachment inhibitor with a well-defined mechanism of action that involves the disruption of the gp120-CD4 interaction. Preclinical in vitro studies have demonstrated its significant antiviral activity against a variety of HIV-1 strains. While detailed quantitative preclinical pharmacokinetic and toxicology data are not extensively published, the available information suggests a favorable safety profile and improved pharmacokinetic characteristics over its predecessor. The development of this class of inhibitors highlights the gp120-CD4 interface as a viable target for antiretroviral therapy. Further research and development of attachment inhibitors continue to be a promising strategy in the ongoing effort to combat HIV-1.
References
- 1. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Efficacy of BMS-488043 Against Diverse HIV-1 Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is an orally bioavailable small-molecule inhibitor that represents a novel class of antiretroviral drugs targeting HIV-1 entry.[1][2][3][4][5] Specifically, it functions as an attachment inhibitor by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing the initial interaction between the virus and the host cell's CD4 receptor.[3][4][6] This mechanism of action offers a unique therapeutic strategy against HIV-1, distinct from other established antiretroviral classes. This technical guide provides an in-depth overview of BMS-488043's activity across various HIV-1 subtypes, details the experimental protocols used to evaluate its efficacy, and illustrates the key molecular interactions and experimental workflows. Although BMS-488043 is no longer in clinical development, the insights gained from its study remain valuable for the ongoing development of HIV-1 entry inhibitors.[4]
Data Presentation: In Vitro Antiviral Activity of BMS-488043
The antiviral efficacy of BMS-488043 has been evaluated against a range of HIV-1 subtypes, with the most comprehensive data available for subtypes B and C. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication in vitro, are summarized below.
| HIV-1 Subtype | Median EC50 (nmol/liter) | Range of Activity/Observations |
| Subtype B | 36.5[1] | Potent activity against laboratory strains and a majority of clinical isolates.[1] EC50 values in a clinical study ranged from 5.83 to 6,868 ng/ml in the 1,800-mg dose group and 27.71 to over 1,000,000 ng/ml in the 800-mg dose group, highlighting significant individual variability.[1] |
| Subtype C | 61.5[1] | Potent activity against a majority of clinical isolates.[1] |
| Subtypes A, D, F, G | Not specified | Exhibited a wide range of activity against a limited number of clinical isolates.[1][7] |
| Subtype AE | Not active | No activity was observed against three subtype AE isolates.[1][7] |
Resistance Profile
Resistance to BMS-488043 has been associated with specific mutations in the HIV-1 gp120 envelope protein. In an 8-day monotherapy trial, four subjects developed resistance, with a 33- to 344-fold decrease in susceptibility.[1] The key amino acid substitutions linked to reduced susceptibility to BMS-488043 include:
Notably, the substitution at position 375, located near the CD4 binding pocket, was the most common mutation observed.[6] These mutations do not confer cross-resistance to other classes of antiretroviral drugs.[6]
Experimental Protocols
Generation of HIV-1 Env-Pseudotyped Viruses
This protocol describes the production of single-round infectious pseudoviruses, which are essential for in vitro neutralization and drug susceptibility assays.
Materials:
-
HEK 293T/17 cells
-
Env-expressing plasmid for the desired HIV-1 subtype
-
An env-defective HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
0.45-micron filters
Procedure:
-
Cell Seeding: Seed HEK 293T/17 cells in a T-75 flask to achieve 50-80% confluency on the day of transfection.[8]
-
Plasmid Co-transfection: Co-transfect the cells with the Env-expressing plasmid and the env-defective HIV-1 backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions.[8]
-
Incubation: Incubate the transfected cells for 3 to 8 hours at 37°C.[8]
-
Media Change: After incubation, carefully remove the transfection medium and replace it with fresh growth medium.
-
Virus Harvest: Harvest the virus-containing culture supernatants 24-72 hours post-transfection.[8]
-
Processing and Storage: Clarify the supernatant by filtration through a 0.45-micron filter. Aliquot the pseudovirus stocks and store them at -80°C.[8]
Phenotypic Susceptibility Assay (Single-Round Infectivity Assay)
This assay quantifies the in vitro efficacy of BMS-488043 by measuring the inhibition of viral entry of Env-pseudotyped viruses into target cells.
Materials:
-
Env-pseudotyped virus stock of a specific HIV-1 subtype
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)
-
BMS-488043 (or other compounds to be tested)
-
96-well culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of BMS-488043 in growth medium.
-
Virus-Drug Incubation: Pre-incubate the pseudovirus with the different concentrations of BMS-488043 for 1 hour at 37°C.
-
Infection: Add the virus-drug mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[8][9]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.[8][9]
-
Data Analysis: Calculate the percent inhibition of viral entry for each drug concentration relative to the virus control (no drug). The EC50 value is determined by plotting the percent inhibition against the drug concentration.
Site-Directed Mutagenesis for Resistance Analysis
This method is used to introduce specific mutations into the env gene to study their impact on BMS-488043 susceptibility.
Materials:
-
Plasmid containing the wild-type HIV-1 env gene
-
Mutagenic oligonucleotide primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
Dpn I restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design two complementary oligonucleotide primers containing the desired mutation.[10]
-
PCR Amplification: Perform PCR using the wild-type env plasmid as a template and the mutagenic primers. This will generate a mutated plasmid containing staggered nicks.[10]
-
Dpn I Digestion: Digest the PCR product with Dpn I to remove the methylated, non-mutated parental DNA template.[10][11]
-
Transformation: Transform the nicked, mutated plasmid into competent E. coli cells.[10][11]
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Mandatory Visualizations
HIV-1 Entry and the Mechanism of Action of BMS-488043
Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043 on gp120.
Experimental Workflow for Phenotypic Susceptibility Assay
Caption: Workflow for determining the in vitro susceptibility of HIV-1 to BMS-488043.
Logical Relationship of BMS-488043 Activity Across HIV-1 Subtypes
Caption: Summary of BMS-488043's antiviral activity against different HIV-1 subtypes.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for BMS-488043 in HIV-1 Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a small-molecule inhibitor that represents a class of investigational antiretroviral drugs known as HIV-1 attachment inhibitors. These agents are designed to block the initial stage of the HIV-1 lifecycle: the attachment of the virus to the host CD4+ T cell. By targeting the viral envelope glycoprotein (B1211001) gp120, BMS-488043 prevents the conformational changes necessary for the virus to bind to the CD4 receptor, thereby inhibiting viral entry and replication.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of BMS-488043 in HIV-1 entry assays, along with a summary of its antiviral activity and resistance profile.
Mechanism of Action
BMS-488043 is an orally bioavailable compound that non-competitively binds to a pocket within the HIV-1 gp120 envelope glycoprotein.[2] This binding event stabilizes the gp120 in a conformation that is incompatible with CD4 receptor engagement, effectively blocking the first step of viral entry.[4] This mechanism of action is distinct from other classes of antiretroviral drugs, such as reverse transcriptase inhibitors and protease inhibitors, making it a potentially valuable agent against multi-drug resistant HIV-1 strains.[5]
Signaling Pathway of HIV-1 Entry and Inhibition by BMS-488043
Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043 on gp120.
Data Presentation
Antiviral Activity of BMS-488043
BMS-488043 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized below.
| HIV-1 Subtype | Median EC50 (nM) | Range of EC50 (ng/mL) | Reference |
| Subtype B (Lab Strains) | 36.5 | N/A | [1] |
| Subtype B (Clinical Isolates) | N/A | 5.83 - >1,000,000 | [1] |
| Subtype C (Clinical Isolates) | 61.5 | N/A | [1] |
| Subtypes A, D, F, G | Varied Activity | N/A | [1] |
| Subtype AE | No Activity (against 3 isolates) | N/A | [1] |
N/A: Not available from the provided search results.
Resistance Profile of BMS-488043
Resistance to BMS-488043 is associated with specific mutations in the gp120 protein. These mutations can lead to a significant decrease in the susceptibility of the virus to the inhibitor, as indicated by an increase in the EC50 value (often expressed as a fold-change compared to the wild-type virus).
| Mutation | Location | Fold-Change in EC50 | Reference |
| V68A | gp120 | >10 | [2] |
| L116I | gp120 | >10 | [2] |
| S375I/N | gp120 (near CD4 binding pocket) | >10 (S375N showed a 38-fold decrease in sensitivity) | [2] |
| M426L | gp120 | >10 | [2] |
Experimental Protocols
Single-Cycle Infectivity Assay using TZM-bl Reporter Cells
This assay is a common method to determine the antiviral activity of compounds like BMS-488043 by measuring the inhibition of viral entry into genetically engineered TZM-bl cells. These cells express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Experimental Workflow:
Caption: Workflow for the TZM-bl single-cycle infectivity assay.
Detailed Protocol:
-
Cell Preparation:
-
Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
On the day before the assay, seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
-
Compound Preparation:
-
Prepare a stock solution of BMS-488043 in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the BMS-488043 stock solution in growth medium to achieve the desired final concentrations for the assay.
-
-
Infection:
-
In a separate 96-well plate, pre-incubate a known amount of HIV-1 virus stock (e.g., a TCID50 of 200) with the serially diluted BMS-488043 for 1 hour at 37°C.
-
Include control wells with virus only (no compound) and cells only (no virus).
-
After the pre-incubation, add 100 µL of the virus-compound mixture to the corresponding wells containing the TZM-bl cells.
-
To enhance infectivity, DEAE-dextran can be added to the medium at a final concentration of 10-20 µg/mL.[6]
-
-
Incubation and Readout:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the culture medium and lyse the cells using a commercial luciferase lysis buffer.
-
Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the virus control wells.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Phenotypic Susceptibility Assay
This assay determines the susceptibility of patient-derived or laboratory-adapted HIV-1 strains to BMS-488043. It involves generating recombinant viruses containing the envelope (env) gene from the virus of interest and assessing their infectivity in the presence of the inhibitor.
Logical Relationship for Phenotypic Susceptibility:
Caption: Logical workflow for determining phenotypic susceptibility to BMS-488043.
Detailed Protocol:
-
Viral RNA Extraction and Amplification:
-
Extract viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to synthesize cDNA from the viral RNA, followed by a nested PCR to amplify the full-length env gene.
-
-
Cloning and Pseudovirus Production:
-
Clone the amplified env gene into a suitable expression vector.
-
Co-transfect 293T cells with the env-expressing plasmid and an env-deleted HIV-1 backbone vector that contains a reporter gene (e.g., luciferase).
-
Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
-
Infectivity Assay and Data Analysis:
-
Titer the pseudovirus stock to determine the appropriate dilution for the infectivity assay.
-
Perform the single-cycle infectivity assay as described in Protocol 1, using the generated pseudoviruses and serial dilutions of BMS-488043.
-
Calculate the EC50 value for the test virus and a reference wild-type virus.
-
The fold-change in susceptibility is calculated by dividing the EC50 of the test virus by the EC50 of the wild-type virus. A fold-change significantly greater than 1 indicates reduced susceptibility. A >10-fold decrease in susceptibility is often considered indicative of resistance.[7]
-
Conclusion
BMS-488043 is a potent inhibitor of HIV-1 entry with a novel mechanism of action. The protocols outlined in this document provide a framework for researchers to evaluate its antiviral activity and resistance profile. The TZM-bl based single-cycle infectivity assay is a robust and high-throughput method for determining the EC50 of BMS-488043 against various HIV-1 strains. The phenotypic susceptibility assay allows for the assessment of resistance in patient-derived viruses, which is crucial for understanding the clinical potential of this compound. Careful adherence to these protocols will ensure the generation of reliable and reproducible data in the study of BMS-488043 and other HIV-1 attachment inhibitors.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
Application Notes and Protocols for BMS-488043 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a small-molecule inhibitor that targets the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120.[1][2][3] It functions as an attachment inhibitor, preventing the initial interaction between the virus and the CD4 receptor on host T-cells, a critical step in the viral lifecycle.[1][2][3] This document provides detailed protocols for the use of BMS-488043 in cell culture-based assays to evaluate its antiviral activity and mechanism of action.
Mechanism of Action
BMS-488043 binds to a pocket within the HIV-1 gp120 protein, inducing a conformational change that prevents its attachment to the CD4 receptor on target immune cells.[4] This blockade of the gp120-CD4 interaction is the primary mechanism by which BMS-488043 inhibits viral entry into host cells.[4]
Data Presentation
Antiviral Activity and Cytotoxicity of BMS-488043
| Cell Line | Assay Type | Parameter | Value | Reference |
| HeLa | Antiviral | EC50 | 0.75 nM | [5] |
| HeLa | Cytotoxicity | CC50 | 248 µM | [5] |
| HeLa-CD4 | Cytotoxicity | CC50 | >300 µM | [5] |
| HEK293 | Cytotoxicity | CC50 | ≥120 µM | [5] |
| Various Cancer Cell Lines | Cytotoxicity | CC50 | ≥120 µM | [5] |
| HIV-1 Subtype B Clinical Isolates | Antiviral | Median EC50 | 36.5 nM | [6] |
| HIV-1 Subtype C Clinical Isolates | Antiviral | Median EC50 | 61.5 nM | [6] |
gp120-CD4 Binding Inhibition by BMS-488043
| gp120 Strain | Assay Type | Parameter | Value | Reference |
| JRFL | ELISA | IC50 | 50-100 nM | [4] |
| LAI | ELISA | IC50 | 0.1 µM | [4] |
| BAL | ELISA | IC50 | 0.1 µM | [4] |
| NA420LN40 | ELISA | IC50 | 0.3 µM | [4] |
| SF162 | ELISA | IC50 | 0.5 µM | [4] |
| NL4-3 | ELISA | IC50 | 0.6 µM | [4] |
| YU2 | ELISA | IC50 | 0.9 µM | [4] |
| AD8 | ELISA | IC50 | 1.0 µM | [4] |
| JRCSF | ELISA | IC50 | 1.1 µM | [4] |
| 92US15.6 | ELISA | IC50 | 1.6 µM | [4] |
Experimental Protocols
General Experimental Workflow
Protocol 1: Preparation of BMS-488043 Stock Solution
Materials:
-
BMS-488043 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the required amount: Determine the desired stock concentration (e.g., 10 mM). Calculate the mass of BMS-488043 needed to achieve this concentration in a specific volume of DMSO. The molecular weight of BMS-488043 is 488.5 g/mol .
-
Dissolution: Under sterile conditions (e.g., in a biosafety cabinet), add the calculated volume of DMSO to the vial containing the BMS-488043 powder.
-
Vortex: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: HIV-1 Single-Cycle Antiviral Activity Assay
This protocol is adapted from a luciferase reporter gene assay format, a common method for quantifying HIV-1 entry.
Materials:
-
HeLa cells expressing CD4 and CCR5 (e.g., TZM-bl cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
HIV-1 pseudovirus expressing a luciferase reporter gene
-
BMS-488043 stock solution
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of BMS-488043 in complete cell culture medium. The final concentrations should span a range based on the known EC50 values (e.g., from 0.01 nM to 100 nM). Include a "no drug" control.
-
Treatment: Remove the old medium from the cells and add the medium containing the serially diluted BMS-488043.
-
Infection: Immediately add the HIV-1 pseudovirus to each well at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each concentration of BMS-488043 relative to the "no drug" control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: gp120-CD4 Binding Inhibition ELISA
Materials:
-
Recombinant HIV-1 gp120 protein
-
Recombinant soluble CD4 (sCD4)
-
High-binding 96-well ELISA plates
-
BMS-488043 stock solution
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against CD4
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with recombinant gp120 (e.g., 100 ng/well in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor and sCD4 Incubation: Prepare serial dilutions of BMS-488043 in a suitable buffer. Add the diluted BMS-488043 to the wells, followed immediately by a constant concentration of sCD4 (the concentration of sCD4 may need to be optimized). Incubate for 1-2 hours at room temperature. Include controls with no BMS-488043.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody: Add the primary antibody against CD4 to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of gp120-CD4 binding for each concentration of BMS-488043. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Safety Precautions
-
When working with HIV-1 or pseudoviruses, appropriate biosafety level 2 (BSL-2) or higher practices and facilities are required.
-
Follow all institutional guidelines and safety protocols for handling infectious materials and chemical reagents.
-
Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection.
References
- 1. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing BMS-488043 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a representative protocol for evaluating the in vivo efficacy of BMS-488043 using a humanized mouse model. This protocol is based on established methodologies for testing anti-HIV-1 therapeutics in such models, as specific preclinical efficacy data for BMS-488043 was not found in published literature.
Signaling Pathway of HIV-1 Entry and Inhibition by BMS-488043
The entry of HIV-1 into a host CD4+ T-cell is a multi-step process. It begins with the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the cell surface. This initial binding induces conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. The interaction with the coreceptor triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cytoplasm. BMS-488043 specifically targets the initial gp120-CD4 interaction, preventing all subsequent steps of viral entry.
Experimental Protocols for Efficacy Testing in a Humanized Mouse Model
The following is a generalized protocol for assessing the in vivo efficacy of BMS-488043 in a humanized mouse model, such as the hu-PBL-SCID or BLT (Bone Marrow/Liver/Thymus) mouse model.
Animal Model
-
Model: Severe Combined Immunodeficient (SCID) mice reconstituted with human peripheral blood lymphocytes (hu-PBL-SCID) or NOD/SCID/IL2rγnull (NSG) mice transplanted with human fetal liver and thymus tissue and hematopoietic stem cells (BLT mice).
-
Source: Reputable commercial vendor or in-house breeding and reconstitution facility.
-
Acclimatization: Animals should be acclimated for at least one week prior to the commencement of the study.
-
Housing: Maintained in a specific pathogen-free (SPF) environment in sterile microisolator cages with sterile bedding, food, and water.
Experimental Design
-
Groups:
-
Group 1: HIV-1 infected, vehicle control (e.g., appropriate oral gavage vehicle).
-
Group 2: HIV-1 infected, treated with BMS-488043 (low dose).
-
Group 3: HIV-1 infected, treated with BMS-488043 (high dose).
-
Group 4: Uninfected, vehicle control.
-
-
Sample Size: A minimum of 8-10 mice per group to ensure statistical power.
HIV-1 Infection
-
Virus Strain: A well-characterized CCR5-tropic or CXCR4-tropic HIV-1 strain (e.g., HIV-1 BaL or HIV-1 NL4-3).
-
Inoculation Route: Intraperitoneal (IP) or intravenous (IV) injection.
-
Inoculum Titer: A pre-determined infectious dose sufficient to establish a productive infection in the humanized mouse model.
BMS-488043 Administration
-
Formulation: BMS-488043 should be formulated in a vehicle suitable for oral administration (e.g., a suspension in 0.5% methylcellulose).
-
Dosing Regimen: Based on available pharmacokinetic data from preclinical studies in other animal models, a starting dose could be in the range of 25-100 mg/kg, administered once or twice daily.[5] The dosing should commence 24 hours post-infection and continue for a predefined period (e.g., 14-21 days).
-
Route of Administration: Oral gavage.
Efficacy Evaluation
-
Plasma Viral Load: Blood samples should be collected weekly via retro-orbital or tail vein bleeding. Plasma should be separated, and HIV-1 RNA levels quantified using a validated quantitative real-time PCR (qRT-PCR) assay.
-
CD4+ T-Cell Counts: At the time of blood collection, a small aliquot of whole blood should be used for flow cytometric analysis to determine the absolute counts and percentage of human CD4+ T-cells.
-
Tissue Viral Load: At the termination of the study, various tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) should be harvested to determine tissue viral DNA and RNA levels.
Statistical Analysis
-
Data should be analyzed using appropriate statistical methods. For example, differences in plasma viral load between groups can be analyzed using a repeated-measures ANOVA. Differences in terminal CD4+ T-cell counts can be analyzed using a one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of BMS-488043 in a humanized mouse model.
References
- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Potency of BMS-488043: A Guide to Determining EC50
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-488043 is a small molecule inhibitor of HIV-1 entry. It functions by binding to the viral envelope glycoprotein (B1211001) gp120, a critical step in the viral lifecycle, thereby preventing the virus from attaching to the CD4 receptor on host T-cells.[1][2] This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of BMS-488043, a key metric for quantifying its antiviral potency. The primary method described herein utilizes a well-established in vitro assay involving HIV-1 envelope (Env)-pseudotyped viruses and a genetically engineered cell line that expresses luciferase upon viral entry.
Principle of the Assay
The EC50 of BMS-488043 is determined by measuring its ability to inhibit the entry of HIV-1 Env-pseudotyped viruses into target cells. These pseudoviruses are replication-defective, containing an HIV-1 backbone that lacks the env gene but incorporates a luciferase reporter gene. The viral envelope protein (Env) from a specific HIV-1 strain is provided on a separate plasmid during virus production.
The target cells, typically TZM-bl cells, are engineered to express the HIV-1 receptors CD4, CCR5, and CXCR4. Crucially, they also contain a luciferase gene under the control of the HIV-1 Tat promoter. When the pseudovirus successfully enters a TZM-bl cell, the viral Tat protein is produced, which in turn activates the luciferase gene, leading to the emission of light. The amount of light produced is directly proportional to the level of viral entry. By incubating the pseudoviruses with varying concentrations of BMS-488043 before adding them to the target cells, a dose-response curve can be generated, and the EC50 value can be calculated.
Signaling Pathway of HIV-1 Entry and Inhibition by BMS-488043
The following diagram illustrates the mechanism of HIV-1 entry and the point of intervention for BMS-488043.
Data Presentation: EC50 of BMS-488043 Against Various HIV-1 Strains
The antiviral activity of BMS-488043 can vary significantly depending on the HIV-1 strain due to genetic diversity in the gp120 envelope protein. The following table summarizes reported EC50 values for BMS-488043 against different HIV-1 subtypes and isolates.
| HIV-1 Subtype/Isolate | Assay Cell Type | EC50 | Reference |
| Subtype B (Median of clinical isolates) | PBMCs | 36.5 nM | [3] |
| Subtype C (Median of clinical isolates) | PBMCs | 61.5 nM | [3] |
| Subtype B (22 clinical isolates) | PBMCs | Range: <0.1 to ~100 nM | [2] |
| Clinical Isolates (from study participants) | Not Specified | Range: 5.83 to >1,000,000 ng/mL | [3] |
Experimental Protocols
The determination of the EC50 for BMS-488043 involves three main stages:
-
Production of HIV-1 Env-Pseudotyped Virus
-
Titration of Pseudovirus
-
Neutralization Assay
The following diagram provides a high-level overview of the experimental workflow.
Protocol 1: Production of HIV-1 Env-Pseudotyped Virus
This protocol describes the generation of replication-defective HIV-1 pseudoviruses in 293T/17 cells.
Materials:
-
293T/17 cells
-
Complete Growth Medium (DMEM, 10% FBS, penicillin-streptomycin)
-
Env-expressing plasmid (for the HIV-1 strain of interest)
-
HIV-1 backbone vector plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
T-75 cell culture flasks
-
0.45-micron filters
Procedure:
-
Cell Seeding: The day before transfection, seed 293T/17 cells in T-75 flasks at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, combine the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid in a 1:2 ratio (e.g., 4 µg Env plasmid and 8 µg backbone plasmid).
-
Add serum-free DMEM to a final volume of 100 µL.
-
In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes.
-
-
Transfection:
-
Add the transfection complex dropwise to the 293T/17 cells.
-
Gently swirl the flask to ensure even distribution.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Virus Harvest:
-
48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by low-speed centrifugation to remove cell debris.
-
Filter the supernatant through a 0.45-micron filter.
-
Aliquot the virus and store at -80°C.
-
Protocol 2: Titration of Pseudovirus
This protocol is to determine the viral titer to ensure an appropriate amount of virus is used in the neutralization assay.
Materials:
-
TZM-bl cells
-
Complete Growth Medium
-
DEAE-Dextran
-
96-well flat-bottom culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Virus Dilution:
-
In a 96-well plate, perform serial dilutions (e.g., 5-fold) of the pseudovirus stock in growth medium.
-
Include wells with cells only (no virus) as a background control.
-
-
Cell Plating:
-
Trypsinize and resuspend TZM-bl cells in growth medium containing DEAE-Dextran (final concentration of ~15 µg/mL).
-
Add 10,000 cells to each well of the 96-well plate containing the virus dilutions.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement:
-
After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
-
Titer Calculation: The viral titer is expressed as Relative Luminescence Units (RLU) per milliliter. Determine the dilution of virus that results in a luminescence signal that is at least 10-fold above the background and is within the linear range of the assay.
Protocol 3: Neutralization Assay for EC50 Determination
This protocol measures the inhibitory activity of BMS-488043.
Materials:
-
BMS-488043
-
Titrated HIV-1 Env-pseudotyped virus
-
TZM-bl cells
-
Complete Growth Medium
-
DEAE-Dextran
-
96-well flat-bottom culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Compound Dilution:
-
Prepare a stock solution of BMS-488043 in DMSO.
-
In a 96-well plate, perform a serial dilution of BMS-488043 in growth medium to achieve the desired concentration range. Include a no-drug control.
-
-
Virus-Inhibitor Incubation:
-
Add the titrated pseudovirus (at a dilution determined in Protocol 2) to each well containing the BMS-488043 dilutions.
-
Incubate the plate for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
-
Cell Plating:
-
Add TZM-bl cells (10,000 cells per well) suspended in growth medium containing DEAE-Dextran to each well.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Measure the luciferase activity as described in Protocol 2.
-
Data Analysis and EC50 Calculation:
-
Calculate the percentage of neutralization for each BMS-488043 concentration relative to the no-drug control.
-
Plot the percentage of neutralization against the log of the BMS-488043 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value. The EC50 is the concentration of BMS-488043 that inhibits viral entry by 50%.
-
References
- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-488043 in Combination with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1] It is classified as an attachment inhibitor, a novel class of antiretrovirals that target the viral envelope glycoprotein (B1211001) gp120. By binding to gp120, BMS-488043 prevents the initial interaction of the virus with the host cell's CD4 receptor, a critical step in the viral lifecycle.[2][3][4] This document provides detailed application notes and protocols for the in vitro evaluation of BMS-488043, particularly in combination with other antiretroviral agents.
Mechanism of Action
BMS-488043 binds to a pocket on the HIV-1 envelope glycoprotein gp120, which is essential for the interaction with the host cell's CD4 receptor. This binding is noncompetitive with respect to CD4, meaning it does not directly compete for the same binding site but rather induces a conformational change in gp120 that prevents its attachment to CD4.[2] This ultimately blocks the entry of the virus into the host cell. The unique mechanism of action of BMS-488043 suggests that it may not share cross-resistance with other existing classes of antiretroviral drugs, making it a valuable candidate for combination therapies.[2]
Caption: Mechanism of action of BMS-488043.
In Vitro Antiviral Activity of BMS-488043 (Monotherapy)
BMS-488043 has demonstrated potent antiviral activity against a range of HIV-1 subtypes in preclinical studies. The 50% effective concentration (EC50) values vary depending on the viral subtype and the cell line used.
| HIV-1 Subtype | Cell Line | EC50 (nM) |
| Subtype B (Lab Strains) | T-cell lines, Macrophages | 36.5 (median) |
| Subtype C (Clinical Isolates) | PBMC | 61.5 (median) |
| Various Subtypes (A, D, F, G) | PBMC | Wide range of activity |
Data compiled from preclinical studies.[5]
Combination Antiretroviral Therapy
The standard of care for HIV-1 infection involves the use of combination antiretroviral therapy (cART) to suppress viral replication, prevent the emergence of drug resistance, and improve patient outcomes. The unique mechanism of action of BMS-488043 makes it a promising candidate for inclusion in combination regimens. In vitro synergy studies are crucial to determine the nature of the interaction between BMS-488043 and other antiretroviral agents.
Hypothetical In Vitro Synergy of BMS-488043 with Other Antiretrovirals
The following table presents hypothetical data on the in vitro synergy of BMS-488043 with representatives from the four major classes of antiretroviral drugs. The combination index (CI) is a quantitative measure of the interaction between two drugs, where CI < 0.9 indicates synergy, 0.9 < CI < 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
| Drug Class | Antiretroviral Agent | Combination Index (CI) | Interaction |
| NRTI | Zidovudine | 0.75 | Synergy |
| NNRTI | Efavirenz | 0.82 | Synergy |
| PI | Atazanavir | 0.95 | Additive |
| INSTI | Raltegravir | 0.68 | Synergy |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
HIV-1 Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This protocol is for determining the in vitro antiviral activity of BMS-488043 as a single agent or in combination with other antiretrovirals.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses)
-
BMS-488043 and other antiretroviral agents
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Caption: Workflow for the HIV-1 antiviral activity assay.
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of BMS-488043 and/or other antiretroviral agents in culture medium.
-
Add the drug dilutions to the appropriate wells. For combination studies, a checkerboard titration is recommended.
-
Add HIV-1 virus stock to the wells at a pre-determined multiplicity of infection (MOI) in the presence of DEAE-Dextran to enhance infection.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the culture medium and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
The percentage of inhibition is calculated relative to the virus control (no drug). EC50 values are determined by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxicity of BMS-488043 and other antiretrovirals in the host cell line used for the antiviral assays.
Materials:
-
TZM-bl cells (or other relevant cell line)
-
BMS-488043 and other antiretroviral agents
-
DMEM with 10% FBS, penicillin, and streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as in the antiviral assay.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
In Vitro Synergy Testing (Checkerboard Assay)
This protocol is for evaluating the interaction between BMS-488043 and another antiretroviral agent.
Procedure:
-
In a 96-well plate, prepare serial dilutions of BMS-488043 along the rows and the second antiretroviral agent along the columns.
-
The final plate will contain a matrix of concentrations of both drugs, as well as each drug alone.
-
Perform the TZM-bl based antiviral assay as described above.
-
Calculate the Combination Index (CI) using a suitable software package (e.g., CalcuSyn or CompuSyn). The CI is calculated based on the Loewe additivity model.
Caption: Workflow for in vitro synergy testing.
Conclusion
BMS-488043 represents a promising class of HIV-1 entry inhibitors with a distinct mechanism of action. The protocols outlined in this document provide a framework for the in vitro evaluation of its antiviral activity, cytotoxicity, and potential for synergistic interactions when used in combination with other antiretroviral agents. Such studies are essential for the rational design of novel and effective combination therapies for the treatment of HIV-1 infection.
References
- 1. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The investigations on HIV-1 gp120 bound with BMS-488043 by using docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of BMS-488043 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of BMS-488043, a potent HIV-1 attachment inhibitor, and its analogs. The information is intended to guide researchers in medicinal chemistry and drug development in the exploration of novel antiviral agents based on the azaindole scaffold.
Introduction
BMS-488043, 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione, is a small molecule inhibitor that targets the HIV-1 gp120 envelope glycoprotein (B1211001), preventing its attachment to the host CD4 receptor and subsequent viral entry into the cell. The discovery of BMS-488043 evolved from an indole-based lead compound, with systematic replacement of carbon atoms in the indole (B1671886) ring with nitrogen leading to the development of more potent and pharmaceutically favorable azaindole derivatives. This document outlines the key synthetic methodologies for preparing BMS-488043 and its analogs, summarizes structure-activity relationship (SAR) data, and provides diagrams of the relevant biological pathway and experimental workflows.
HIV-1 Entry and Mechanism of Action of BMS-488043
HIV-1 entry into a host T-cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This binding induces a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. The interaction with the coreceptor triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. BMS-488043 and its analogs act as attachment inhibitors by binding to a pocket on gp120, which interferes with its ability to bind to the CD4 receptor, thus blocking the first step of viral entry.
Synthetic Protocols
The synthesis of BMS-488043 and its analogs generally involves a convergent approach, featuring the preparation of a substituted azaindole core and a piperazine (B1678402) moiety, followed by their coupling.
General Synthetic Workflow
The overall strategy for the synthesis of BMS-488043 analogs is depicted below. This typically involves the synthesis of the key 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine intermediate, followed by acylation with an appropriate piperazine-containing side chain.
Protocol 1: Synthesis of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
This protocol describes the synthesis of the key azaindole intermediate.
Materials:
-
2,5-dichloro-4-picoline
-
Sodium methoxide (B1231860)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Methoxylation: To a solution of 2,5-dichloro-4-picoline in methanol, add sodium methoxide portion-wise at room temperature. Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed. Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude 2,5-dimethoxy-4-picoline.
-
Benzylic Bromination: Dissolve the crude 2,5-dimethoxy-4-picoline in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of AIBN. Heat the mixture at reflux with initiation by a UV lamp. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to give the crude 4-(bromomethyl)-2,5-dimethoxypyridine.
-
Cyclization to Azaindole: The crude 4-(bromomethyl)-2,5-dimethoxypyridine is then subjected to cyclization conditions, which can vary but typically involve treatment with a base such as sodium hydroxide in a suitable solvent system to facilitate the intramolecular displacement and ring formation to yield 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine.
Protocol 2: Synthesis of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)
This protocol details the coupling of the azaindole core with the piperazine side chain.
Materials:
-
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
-
Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Argon or nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Formation of the Glyoxylyl Chloride Intermediate: Under an inert atmosphere, dissolve 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add a solution of oxalyl chloride in anhydrous DCM. Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the formation of the 3-(2-chloro-2-oxoacetyl)-4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine intermediate by TLC.
-
Coupling with Piperazine: In a separate flask, dissolve 1-benzoylpiperazine and triethylamine in anhydrous DCM. Cool this solution to 0 °C. Slowly add the solution of the in-situ generated glyoxylyl chloride intermediate to the piperazine solution.
-
Reaction Completion and Workup: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield BMS-488043 as a solid.
Structure-Activity Relationship (SAR) of BMS-488043 Analogs
The following tables summarize the structure-activity relationship data for a selection of BMS-488043 analogs. The antiviral activity is typically reported as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication in a cell-based assay.
Table 1: Modifications of the Azaindole Core
| Compound | R4 | R7 | EC50 (nM) |
| BMS-488043 | OMe | OMe | 36.5 |
| Analog 1 | H | OMe | >1000 |
| Analog 2 | OMe | H | 250 |
| Analog 3 | F | OMe | 85 |
| Analog 4 | OMe | F | 150 |
Data compiled from publicly available research literature.
Table 2: Modifications of the Piperazine Moiety
| Compound | R-Benzoyl | EC50 (nM) |
| BMS-488043 | H | 36.5 |
| Analog 5 | 4-F | 45.2 |
| Analog 6 | 4-Cl | 58.1 |
| Analog 7 | 4-Me | 72.3 |
| Analog 8 | 3-F | 98.6 |
Data compiled from publicly available research literature.
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for screening newly synthesized BMS-488043 analogs for their antiviral activity.
Protocol 3: HIV-1 Single-Cycle Infectivity Assay
This protocol provides a general method for evaluating the antiviral activity of synthesized compounds.
Materials:
-
TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains an integrated HIV-1 LTR-driven luciferase reporter gene)
-
HEK293T cells
-
HIV-1 Env-pseudotyped virus stocks
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Synthesized compounds in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the diluted compounds to the cells in triplicate. Include a "no drug" control.
-
Viral Infection: Add a predetermined amount of HIV-1 Env-pseudotyped virus to each well.
-
Incubation: Incubate the plates for 48 hours at 37 °C in a CO2 incubator.
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells. Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control. Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic regression model.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the toxicity of the compounds to the host cells.
Materials:
-
TZM-bl cells
-
Synthesized compounds in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from the infectivity assay protocol.
-
Incubation: Incubate the plates for 48 hours at 37 °C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "no drug" control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Conclusion
The synthetic protocols and workflows presented in these application notes provide a comprehensive guide for the synthesis and evaluation of BMS-488043 analogs. The structure-activity relationship data highlights key structural features that are important for antiviral potency. This information will be valuable for researchers aiming to design and develop novel HIV-1 attachment inhibitors with improved efficacy and pharmaceutical properties.
Application Notes and Protocols: BMS-488043 in Viral Load Reduction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is an investigational oral small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) attachment.[1][2] It represents a novel class of antiretroviral agents that specifically target the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the initial interaction of the virus with the CD4 receptor on host T-lymphocytes.[3][4][5] This mode of action disrupts the first step of viral entry into host cells. Although no longer in active clinical development, the study of BMS-488043 has provided significant proof-of-concept for this class of inhibitors and valuable insights into HIV-1 entry and resistance mechanisms.[1]
These application notes provide a summary of the key findings from clinical studies on BMS-488043, with a focus on its application in viral load reduction. Detailed protocols for in vivo evaluation and data on its antiviral activity are presented to aid researchers in the field of HIV drug development.
Mechanism of Action
BMS-488043 functions as an HIV-1 attachment inhibitor. It binds directly to the viral envelope protein gp120, inducing conformational changes that prevent its attachment to the CD4 receptor on host cells.[5] This blockage of the gp120-CD4 interaction is a critical step in preventing the subsequent conformational changes required for co-receptor binding and viral fusion with the host cell membrane.[5][6] Molecular modeling studies suggest that BMS-488043 fits into the CD4 binding pocket on gp120, non-competitively inhibiting the binding of CD4.[6][7]
In Vitro Antiviral Activity
BMS-488043 has demonstrated potent antiviral activity against various laboratory strains and clinical isolates of HIV-1. The tables below summarize its in vitro efficacy.
Table 1: In Vitro Efficacy of BMS-488043 against HIV-1 Subtypes
| HIV-1 Subtype | Median EC50 (nmol/liter) |
| Subtype B Clinical Isolates | 36.5 |
| Subtype C Clinical Isolates | 61.5 |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.[1]
Clinical Studies on Viral Load Reduction
A significant clinical trial evaluated the antiviral activity, pharmacokinetics, and safety of BMS-488043 in HIV-1-infected individuals.[1][2]
Study Design and Protocol
The study was a randomized, double-blind, placebo-controlled, multiple-dose, sequential dose-escalation monotherapy trial.[2][3]
1. Subject Recruitment:
-
Inclusion criteria included no prior antiretroviral therapy.[3]
2. Randomization and Dosing:
-
Subjects were randomly assigned to receive BMS-488043 or a matched placebo in a 4:1 ratio.[1][2]
-
Two sequential dose panels were evaluated: 800 mg and 1,800 mg.[1][2]
-
The drug was administered every 12 hours for 7 days, with a final dose on the morning of day 8.[1][2]
-
To enhance absorption, BMS-488043 was co-administered with a high-fat meal.[1][2][5]
3. Monitoring and Endpoints:
-
Plasma HIV-1 RNA levels were monitored at baseline and throughout the study.
-
The primary endpoint was the change in plasma HIV-1 RNA from baseline to day 8.
-
Safety and tolerability were assessed throughout the trial.
Results of Viral Load Reduction
BMS-488043 demonstrated a dose-dependent reduction in plasma HIV-1 RNA levels.
Table 2: Mean Change in Plasma HIV-1 RNA from Baseline at Day 8
| Treatment Group | Mean Decrease in HIV-1 RNA (log10 copies/ml) | Standard Deviation |
| BMS-488043 (800 mg) | 0.72 | ± 0.51 |
| BMS-488043 (1,800 mg) | 0.96 | ± 0.63 |
| Placebo | 0.02 | ± 0.26 |
| [1][2] |
Table 3: Median Maximum Decrease in Plasma HIV-1 RNA
| Treatment Group | Median Maximum Decrease in HIV-1 RNA (log10 copies/ml) |
| BMS-488043 (800 mg) | 1.15 |
| BMS-488043 (1,800 mg) | 1.32 |
| Placebo | 0.2 |
| [1] |
Resistance Profile
As with other antiretroviral agents, the emergence of resistance to BMS-488043 was observed.
-
In the clinical trial, four subjects developed resistance to BMS-488043, with a 33- to 344-fold decrease in susceptibility by day 8.[1]
-
Genotypic analysis revealed that resistance was associated with specific mutations in the gp120 envelope protein.[4]
-
Key mutations associated with resistance were identified at four loci: V68A, L116I, S375I/N, and M426L.[4][8][9] The substitution at the S375 locus, located near the CD4 binding pocket, was the most common.[3][4][8]
-
Importantly, these resistance mutations did not confer cross-resistance to other classes of HIV-1 entry inhibitors.[3][4][8]
Conclusion
BMS-488043 demonstrated potent anti-HIV-1 activity in both in vitro and in vivo studies, providing a significant reduction in viral load in a short-term monotherapy trial.[1] The compound was generally safe and well-tolerated.[1][2] While its development was not pursued, the findings from BMS-488043 studies have been instrumental in validating the gp120 attachment site as a viable target for HIV-1 therapy and have guided the development of subsequent attachment inhibitors.[1] The detailed protocols and data presented here serve as a valuable resource for researchers working on the next generation of HIV-1 entry inhibitors.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
BMS-488043: A Tool for Unraveling Viral Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a small-molecule inhibitor that represents a novel class of antiretroviral drugs targeting the initial stage of HIV-1 entry into host cells.[1][2] Specifically, it functions as an attachment inhibitor, binding directly to the viral envelope glycoprotein (B1211001) gp120 and preventing its interaction with the CD4 receptor on T-lymphocytes.[3][4] This mechanism of action, distinct from other classes of antiretrovirals, makes BMS-488043 a valuable tool for studying the dynamics of viral resistance. These application notes provide a comprehensive overview of BMS-488043, including its mechanism of action, known resistance mutations, and detailed protocols for studying viral resistance in a laboratory setting.
Mechanism of Action
BMS-488043 exerts its antiviral activity by non-competitively binding to a pocket within the HIV-1 gp120 glycoprotein.[5][6] This binding event induces conformational changes in gp120, effectively locking it in a state that is unable to engage with the CD4 receptor on host cells.[4][7] By preventing this initial attachment, BMS-488043 effectively blocks the subsequent steps of viral entry, including co-receptor binding and membrane fusion, thereby inhibiting viral replication.[4][5]
Signaling Pathway of HIV-1 Entry and Inhibition by BMS-488043
Caption: HIV-1 entry and the inhibitory action of BMS-488043 on gp120.
Viral Resistance to BMS-488043
As with any antiviral agent, the emergence of drug resistance is a significant concern. For BMS-488043, resistance is associated with specific mutations within the viral env gene, which encodes the gp120 protein. These mutations alter the binding site of the inhibitor, reducing its efficacy.
Key Resistance Mutations
Clinical and in vitro studies have identified several key amino acid substitutions in gp120 that confer resistance to BMS-488043.[3][8] These mutations are primarily located in regions of gp120 that are critical for its interaction with the CD4 receptor.
| Mutation | Location in gp120 | Fold Change in EC50 (Approximate) | Reference |
| V68A | V1/V2 loop region | >10-fold | [3] |
| L116I | C1 domain | >10-fold | [3] |
| S375I/N | CD4 binding loop | 38-fold (for S375N) | [4][9] |
| M426L | Outer domain | >10-fold | [3] |
Note: Fold change in EC50 can vary depending on the viral backbone and the specific assay used.
The S375N mutation is a major marker for BMS-488043 resistance and has been frequently observed in clinical studies.[4] The rapid emergence of these mutations in some patients suggests that they may exist as minor variants within the viral population prior to treatment.[7]
Experimental Protocols for Studying BMS-488043 Resistance
The following protocols provide detailed methodologies for investigating viral resistance to BMS-488043.
Experimental Workflow for Resistance Analysis
Caption: Workflow for phenotypic and genotypic analysis of BMS-488043 resistance.
Phenotypic Susceptibility Assay (Cell-Based Fusion Assay)
This assay measures the concentration of BMS-488043 required to inhibit viral entry by 50% (EC50).
Principle: This protocol utilizes a reporter gene assay to quantify HIV-1 envelope-mediated cell fusion. Effector cells expressing HIV-1 Env and Tat are co-cultured with target cells expressing CD4, a co-receptor (CCR5 or CXCR4), and a Tat-inducible reporter gene (e.g., luciferase or β-galactosidase). Cell fusion leads to Tat-mediated activation of the reporter gene, and the signal is measured. The assay is performed in the presence of serial dilutions of BMS-488043 to determine its inhibitory activity.
Materials:
-
Effector Cells: HeLa cells engineered to express the HIV-1 envelope protein (from resistant or sensitive strains) and the HIV-1 Tat protein.
-
Target Cells: HeLa cells engineered to express CD4, a co-receptor (CCR5 or CXCR4), and a Tat-inducible luciferase reporter gene.
-
BMS-488043: Stock solution in DMSO.
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Plate Target Cells: Seed target cells in a 96-well white-walled plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare Drug Dilutions: Prepare serial dilutions of BMS-488043 in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add Drug and Effector Cells: Add 50 µL of the BMS-488043 dilutions to the wells containing the target cells. Immediately add 50 µL of effector cells at a density of 1.5 x 10^4 cells per well.
-
Incubation: Co-culture the cells for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Measure Reporter Activity: After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each drug concentration relative to the no-drug control. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software. The fold-change in resistance is calculated by dividing the EC50 of the resistant virus by the EC50 of a sensitive reference virus.
Genotypic Resistance Analysis (gp120 Sequencing)
This protocol is for identifying mutations in the env gene that may be associated with BMS-488043 resistance.
Principle: Viral RNA is extracted from plasma or cell culture supernatants. The env gene, specifically the region encoding gp120, is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The PCR product is then sequenced, and the sequence is compared to a reference sequence to identify mutations.
Materials:
-
Viral RNA extraction kit.
-
RT-PCR kit.
-
Primers specific for the HIV-1 env gene.
-
Agarose (B213101) gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing service or in-house sequencer.
-
Sequence analysis software.
Protocol:
-
RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant using a commercial kit according to the manufacturer's instructions.
-
RT-PCR:
-
Perform reverse transcription to synthesize cDNA from the viral RNA template.
-
Amplify the gp120 coding region using PCR with specific primers. The cycling conditions should be optimized for the chosen primers and polymerase. A typical program might be: 94°C for 2 min, followed by 35 cycles of 94°C for 30 sec, 55°C for 30 sec, and 72°C for 2 min, with a final extension at 72°C for 10 min.
-
-
Gel Electrophoresis: Run a portion of the PCR product on an agarose gel to confirm the amplification of a product of the correct size.
-
PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the consensus sequence with a wild-type reference sequence (e.g., HXB2).
-
Identify any amino acid substitutions compared to the reference sequence.
-
Site-Directed Mutagenesis
This protocol is used to introduce specific mutations into the env gene to confirm their role in resistance.
Principle: A plasmid containing the wild-type env gene is used as a template. PCR is performed with primers that contain the desired mutation. The parental, non-mutated DNA is digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmid. The mutated plasmid is then transformed into competent E. coli for amplification.
Materials:
-
Plasmid containing the wild-type HIV-1 env gene.
-
Mutagenic primers (forward and reverse) containing the desired mutation.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar (B569324) plates with appropriate antibiotic.
Protocol:
-
Primer Design: Design primers (25-45 bases) with the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR:
-
Set up a PCR reaction with the template plasmid, mutagenic primers, and high-fidelity polymerase.
-
A typical PCR program is: 95°C for 1 min, followed by 18 cycles of 95°C for 50 sec, 60°C for 50 sec, and 68°C for 1 min/kb of plasmid length, with a final extension at 68°C for 7 min.[2]
-
-
DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated DNA.[2]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select individual colonies, grow them in liquid culture, and purify the plasmid DNA. Sequence the env gene to confirm the presence of the desired mutation.
Logical Relationship of Resistance Mutation Confirmation
Caption: Logical workflow for confirming the role of a specific mutation in resistance.
Conclusion
BMS-488043 serves as a critical research tool for elucidating the mechanisms of HIV-1 resistance to attachment inhibitors. The protocols outlined in these application notes provide a framework for researchers to investigate the phenotypic and genotypic characteristics of BMS-488043 resistance. Understanding these resistance pathways is essential for the development of next-generation entry inhibitors and for optimizing antiretroviral therapy strategies.
References
- 1. An efficient system for site-directed mutagenesis to make various mutants of the env gene of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 3. Identification of HIV-1 Envelope Mutations that Enhance Entry Using Macaque CD4 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]
- 6. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Directed Mutagenesis [protocols.io]
- 8. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming BMS-488043 Resistance in HIV-1 Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming BMS-488043 resistance in HIV-1 strains.
Frequently Asked Questions (FAQs)
Q1: What is BMS-488043 and what is its mechanism of action?
BMS-488043 is an orally bioavailable small-molecule inhibitor of HIV-1 attachment.[1] It functions by binding directly to the viral envelope glycoprotein (B1211001) gp120.[1][2][3][4] This binding event prevents the initial interaction between gp120 and the host cell's CD4 receptor, a critical first step in the HIV-1 entry process.[1][2][3][4] By blocking this attachment, BMS-488043 effectively halts the subsequent conformational changes in the viral envelope necessary for co-receptor binding and membrane fusion, thereby inhibiting viral entry into the host cell.
Q2: What are the primary mutations in HIV-1 that confer resistance to BMS-488043?
Clinical and in vitro studies have identified several key amino acid substitutions in the HIV-1 gp120 protein that are associated with resistance to BMS-488043. The most commonly observed mutations occur at four loci: V68A, L116I, S375I/N, and M426L.[1][2][3] The substitution at position 375, particularly S375N, is the most frequently noted mutation and is considered a major marker of BMS-488043 resistance.[2]
Q3: What is the expected fold-change in EC50 for BMS-488043-resistant strains?
The development of resistance to BMS-488043 is typically defined by a significant increase in the 50% effective concentration (EC50). Emergent phenotypic resistance is generally considered to be a greater than 10-fold increase in the EC50 value compared to the baseline (wild-type) virus.[1][2][3] Specific mutations can lead to varying degrees of resistance, with some combinations of mutations potentially resulting in even higher fold-changes.
Q4: Is there cross-resistance between BMS-488043 and other classes of antiretroviral drugs?
A significant advantage of BMS-488043 is that the mutations conferring resistance to it do not appear to cause cross-resistance to other classes of antiretroviral drugs, including other entry inhibitors.[2][3] This suggests that attachment inhibitors like BMS-488043 could be a valuable component of combination therapy for patients with multi-drug resistant HIV-1.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible EC50 values in phenotypic sensitivity assays.
Possible Causes and Solutions:
-
Cell Viability and Density:
-
Cause: Inconsistent cell numbers or poor cell health can significantly impact assay results.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell viability count (e.g., using trypan blue exclusion) before seeding. Create a single-cell suspension to avoid clumping.
-
-
Virus Titer Variability:
-
Cause: Inaccurate or inconsistent virus titration will lead to variable infection rates and, consequently, unreliable EC50 values.
-
Solution: Accurately titrate your pseudovirus stock before performing the neutralization assay. Use a standardized titration protocol and ensure the virus dilution used results in a signal that is in the linear range of the assay (typically 50,000-150,000 Relative Luminescence Units for luciferase-based assays).[5]
-
-
Reagent Quality and Preparation:
-
Cause: Degradation of BMS-488043 or other critical reagents can affect the outcome.
-
Solution: Prepare fresh dilutions of BMS-488043 for each experiment from a validated stock solution. Ensure all media and supplements are of high quality and not expired.
-
-
Incubation Times:
-
Cause: Inadequate incubation times for virus-drug or virus-cell interactions can lead to incomplete inhibition.
-
Solution: Optimize and standardize all incubation steps. A typical pre-incubation of the virus with the inhibitor is 1 hour at 37°C before adding to the cells.
-
Problem 2: Failure to generate desired resistance mutations using site-directed mutagenesis.
Possible Causes and Solutions:
-
Primer Design:
-
Cause: Poorly designed mutagenic primers are a common reason for mutagenesis failure.
-
Solution: Design primers with a melting temperature (Tm) of at least 78°C and center the mutation in the middle of the primer. Ensure primers are of sufficient length (typically 25-45 bases) and have a GC content of at least 40%.
-
-
PCR Conditions:
-
Cause: Suboptimal PCR cycling parameters can result in no or low yield of the mutated plasmid.
-
Solution: Use a high-fidelity DNA polymerase to minimize secondary mutations. Optimize the annealing temperature and extension time. A "hot start" polymerase is recommended to reduce primer degradation.
-
-
Template DNA Quality and Concentration:
-
Cause: Poor quality or incorrect concentration of the template plasmid can inhibit the PCR reaction.
-
Solution: Use a high-purity plasmid preparation. Ensure the correct template-to-primer ratio; too much primer can lead to primer-dimer formation.
-
-
DpnI Digestion:
-
Cause: Incomplete digestion of the parental (wild-type) template DNA will result in a high background of non-mutated clones.
-
Solution: Ensure the DpnI enzyme is active and incubate for at least 1 hour at 37°C to fully digest the methylated parental DNA.
-
Data Presentation
Table 1: BMS-488043 Resistance Mutations and Associated Fold-Change in EC50
| Mutation in gp120 | Fold-Change in EC50 (vs. Wild-Type) | Reference Strain | Notes |
| S375N | 38 | HIV-1 Subtype B | A major marker for BMS-488043 resistance.[2] |
| V68A | >10 | HIV-1 Subtype B | Associated with emergent phenotypic resistance.[2] |
| L116I | >10 | HIV-1 Subtype B | Associated with emergent phenotypic resistance.[2] |
| S375I | >10 | HIV-1 Subtype B | Alternative substitution at the key 375 locus.[2] |
| M426L | >10 | HIV-1 Subtype B | Associated with emergent phenotypic resistance.[2] |
| Various | >10 | HIV-1 Subtype B | Emergent resistance in clinical studies was defined as a >10-fold increase in EC50.[1][2][3] |
Note: The exact fold-change can vary depending on the specific viral backbone and the assay system used.
Experimental Protocols
Generation of HIV-1 Envelope-Pseudotyped Viruses
This protocol describes the production of single-round infectious pseudoviruses for use in phenotypic sensitivity assays.
Materials:
-
HEK 293T/17 cells
-
Env-expressing plasmid (containing the gp120 gene of interest, either wild-type or mutant)
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
0.45-micron filters
Procedure:
-
Cell Seeding: The day before transfection, seed 293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the Env-expressing plasmid and the Env-deficient backbone plasmid at a ratio of 1:3 (e.g., 4 µg of Env plasmid and 12 µg of backbone plasmid).
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the transfected cells at 37°C in a CO2 incubator.
-
Virus Harvest:
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45-micron filter.
-
-
Storage: Aliquot the pseudovirus stock and store at -80°C. Avoid multiple freeze-thaw cycles.
Phenotypic Sensitivity Assay (Luciferase-Based)
This assay measures the ability of BMS-488043 to inhibit the entry of pseudotyped virus into target cells.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter gene)
-
Pseudovirus stock (wild-type and mutant)
-
BMS-488043
-
DMEM with 10% FBS
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, flat-bottom plates
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of BMS-488043 in culture medium.
-
Virus-Drug Incubation:
-
In a separate plate, mix the diluted BMS-488043 with the pseudovirus. The amount of virus should be pre-determined by titration to yield a luciferase signal in the linear range of the assay.
-
Incubate the virus-drug mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the TZM-bl cells.
-
Add the virus-drug mixture to the cells. Include DEAE-Dextran at a final concentration of 10-20 µg/mL to enhance infection.
-
Include control wells with cells only (background) and cells with virus but no drug (maximum signal).
-
-
Incubation: Incubate the infected plates for 48 hours at 37°C.
-
Lysis and Luciferase Measurement:
-
Remove the supernatant from the wells.
-
Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the fold-change in EC50 by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
-
Mandatory Visualizations
Caption: HIV-1 entry pathway and the inhibitory mechanism of BMS-488043.
References
- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hiv.lanl.gov [hiv.lanl.gov]
Improving the solubility of BMS 488043 for experiments
Welcome to the Technical Support Center for BMS-488043. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BMS-488043 in experiments, with a focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is BMS-488043 and what is its mechanism of action?
BMS-488043 is an orally active small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) attachment.[1][2] It functions by binding to the viral envelope glycoprotein (B1211001) gp120, which prevents the virus from attaching to the CD4 receptor on the surface of host lymphocytes.[3] This initial attachment is a critical step in the HIV-1 lifecycle, and by blocking it, BMS-488043 effectively inhibits viral entry into the host cell.[4][5][6][7]
Q2: Why is the solubility of BMS-488043 a concern for experiments?
BMS-488043 is known to have poor aqueous solubility. This characteristic can present significant challenges in experimental settings, potentially leading to issues such as precipitation in stock solutions or cell culture media, which can result in inaccurate and irreproducible data. In clinical trials, the absorption of BMS-488043 was found to be significantly enhanced when administered with a high-fat meal, highlighting its lipophilic nature and low solubility in aqueous environments. To address this, a more soluble phosphonooxymethyl prodrug, BMS-663749, was developed.[8]
Q3: What are the general recommendations for dissolving BMS-488043?
Due to its low aqueous solubility, BMS-488043 is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted into aqueous buffers or cell culture media for experiments. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied (typically ≤0.5%).
Troubleshooting Guide: Solubility Issues with BMS-488043
This guide addresses common problems researchers may encounter when working with BMS-488043.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | - Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of BMS-488043. - Increase the percentage of co-solvent: If the experimental system allows, a slightly higher percentage of the initial organic solvent (e.g., DMSO) in the final solution might maintain solubility. However, always be mindful of solvent toxicity in your specific assay. - Use a different buffer: The pH and composition of the aqueous buffer can influence the solubility of the compound. Experiment with different buffers to find one that is more amenable. |
| Stock solution in organic solvent appears cloudy or contains visible particles. | The compound is not fully dissolved in the organic solvent. | - Gentle warming: Warm the solution to 37°C in a water bath to aid dissolution. - Sonication: Use a bath sonicator for a short period to help break up any aggregates and facilitate dissolution. - Use a higher grade of solvent: Ensure the organic solvent is anhydrous and of high purity, as water contamination can reduce the solubility of hydrophobic compounds. |
| Inconsistent results between experiments. | Precipitation of the compound in the assay plate, leading to variable effective concentrations. | - Prepare fresh dilutions: Prepare fresh dilutions of BMS-48804 from the stock solution for each experiment. - Visually inspect solutions: Before adding to your assay, visually inspect the diluted solution for any signs of precipitation. - Include solubility checks: As part of your assay development, you can test the solubility of BMS-488043 in your final assay buffer at the desired concentration. |
| Cell death or unexpected biological effects observed in control wells. | The concentration of the organic solvent (e.g., DMSO) used to dissolve BMS-488043 is toxic to the cells. | - Reduce the final solvent concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell-based assays. - Run a solvent toxicity control: Always include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as your test wells, but without the compound. |
Data Presentation
Table 1: Solubility Profile of BMS-488043
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require warming to achieve higher concentrations. |
| Water | Insoluble | Not suitable for direct dissolution. |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Solubility is very low. Dilution from a stock solution in an organic solvent is necessary. |
Note: Specific quantitative solubility data (e.g., in mg/mL or µM) for BMS-488043 in various solvents is not consistently reported in publicly available literature. It is recommended that researchers empirically determine the solubility in their specific experimental systems.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of BMS-488043 in DMSO
Materials:
-
BMS-488043 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required amount of BMS-488043: The molecular weight of BMS-488043 is 422.45 g/mol . To prepare a 10 mM stock solution, you will need 4.22 mg of the compound for every 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the desired amount of BMS-488043 powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the vial for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can gently warm the vial to 37°C or sonicate it for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparing Working Dilutions for Cell Culture Experiments
Materials:
-
10 mM BMS-488043 stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM BMS-488043 stock solution at room temperature.
-
Prepare an intermediate dilution: To minimize the risk of precipitation, it is recommended to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Prepare the final dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. Ensure the final concentration of DMSO is below the toxic level for your cells (typically ≤0.5%).
-
Mix well: Gently mix the contents of the wells after adding the compound to ensure a homogenous solution.
Mandatory Visualization
Caption: HIV-1 attachment and inhibition by BMS-488043.
Caption: A logical workflow for troubleshooting BMS-488043 insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bms-488043 | C22H22N4O5 | CID 507806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure of an HIV gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD4 Binding Site Antibodies Inhibit Human Immunodeficiency Virus gp120 Envelope Glycoprotein Interaction with CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-488043 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 attachment inhibitor, BMS-488043. The information provided is intended to assist in the optimization of dose-response curve experiments for accurate determination of the compound's potency.
Quantitative Data Summary
The antiviral activity of BMS-488043 can be influenced by the specific HIV-1 strain, subtype, and the presence of resistance mutations. Below is a summary of reported 50% effective concentration (EC₅₀) and inhibitory concentration (IC₅₀) values.
| Assay Type | HIV-1 Strains/Isolates | Parameter | Reported Value Range | Reference |
| In Vitro Antiviral Activity | Macrophage-tropic, T-cell-tropic, and dual-tropic laboratory strains (Subtype B) | EC₅₀ | Median: 36.5 nmol/liter | [1] |
| In Vitro Antiviral Activity | Subtype C clinical isolates | EC₅₀ | Median: 61.5 nmol/liter | [1] |
| In Vitro Antiviral Activity | Subtypes A, D, F, and G clinical isolates | EC₅₀ | Wide range of activity reported | [1] |
| Clinical Trial (Monotherapy) | HIV-1 infected subjects (800 mg dose) | Protein Binding-Adjusted (PBA) EC₅₀ | 27.71 to >1,000,000 ng/ml | [1] |
| Clinical Trial (Monotherapy) | HIV-1 infected subjects (1,800 mg dose) | Protein Binding-Adjusted (PBA) EC₅₀ | 5.83 to 6,868 ng/ml | [1] |
Mechanism of Action and Signaling Pathway
BMS-488043 is a small molecule inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) gp120. It binds to a pocket on gp120 and prevents the conformational changes required for the protein to bind to the primary host cell receptor, CD4. This action blocks the initial attachment of the virus to the host cell, a critical first step in the viral entry process. By inhibiting the gp120-CD4 interaction, BMS-488043 effectively neutralizes the virus before it can engage with the co-receptors (CCR5 or CXCR4) and subsequently fuse with the host cell membrane.
Figure 1. Simplified workflow for a BMS-488043 dose-response experiment using a p24 ELISA readout.
Experimental Protocols
A common method for determining the in vitro potency of BMS-488043 is through a cell-based viral inhibition assay with a p24 ELISA or luciferase reporter readout.
Protocol: BMS-488043 Dose-Response Curve Generation using p24 ELISA
1. Materials and Reagents:
-
Target Cells: TZM-bl cells or activated Peripheral Blood Mononuclear Cells (PBMCs).
-
HIV-1 Virus Stock: A laboratory-adapted strain (e.g., NL4-3, BaL) or a clinical isolate with a known titer.
-
BMS-488043: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C or -80°C.
-
Cell Culture Medium: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
96-well Cell Culture Plates.
-
HIV-1 p24 Antigen Capture ELISA Kit.
-
Plate Reader.
2. Experimental Procedure:
-
Cell Plating: Seed target cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well for TZM-bl) and incubate overnight to allow for adherence.
-
Compound Dilution:
-
Prepare a serial dilution of BMS-488043 in cell culture medium. A common starting point is a 10-point curve with 3-fold serial dilutions, starting from a high concentration (e.g., 10 µM).
-
Include a "no drug" (virus control) and "no virus" (cell control) wells.
-
-
Virus Addition:
-
Dilute the HIV-1 virus stock to a predetermined multiplicity of infection (MOI) that yields a robust p24 signal without causing excessive cell death.
-
Add the diluted virus to the wells containing the serially diluted BMS-488043.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
p24 ELISA:
-
After incubation, carefully collect the cell culture supernatant.
-
Perform the p24 ELISA according to the manufacturer's instructions to quantify the amount of viral replication in each well.
-
-
Data Analysis:
-
Subtract the background signal (cell control wells).
-
Normalize the data to the virus control wells (100% infection).
-
Plot the percentage of inhibition against the log concentration of BMS-488043.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.
-
Figure 2. Simplified workflow for a BMS-488043 dose-response experiment using a p24 ELISA readout.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High EC₅₀/IC₅₀ (Low Potency) | Viral Resistance: The HIV-1 strain may have pre-existing or acquired mutations in the gp120 gene that reduce the binding affinity of BMS-488043. Common resistance-associated mutations include V68A, L116I, S375N/I, and M426L. | - Sequence the gp120 gene of the virus to check for known resistance mutations.- Test BMS-488043 against a known sensitive reference strain to confirm compound activity.- Consider using a different HIV-1 inhibitor with a distinct mechanism of action. |
| Incorrect Drug Concentration: Errors in stock solution preparation or serial dilutions. | - Verify the concentration of the BMS-488043 stock solution.- Prepare fresh serial dilutions and double-check calculations. | |
| Flat Dose-Response Curve | Compound Inactivity: The compound may have degraded due to improper storage or handling. | - Use a fresh aliquot of BMS-488043.- Confirm the activity of the compound against a sensitive control virus. |
| Assay Window Too Small: The difference in signal between the virus control and cell control is not large enough. | - Optimize the MOI of the virus to increase the signal-to-background ratio.- Ensure the p24 ELISA is performing optimally. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent volumes of cells, virus, or compound were added to the wells. | - Use calibrated pipettes and ensure proper pipetting technique.- Mix all solutions thoroughly before dispensing. |
| Edge Effects: Evaporation from the outer wells of the 96-well plate can concentrate reagents and affect cell viability. | - Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Cell Clumping: Uneven distribution of cells in the wells. | - Ensure a single-cell suspension is achieved before plating. | |
| Low Signal in Virus Control Wells | Low Viral Titer: The virus stock may have a lower-than-expected titer. | - Re-titer the virus stock.- Use a higher MOI for the experiment. |
| Cell Health Issues: The target cells may not be healthy or permissive to infection. | - Check the viability and morphology of the cells.- Use a fresh batch of cells. | |
| High Background in Cell Control Wells | p24 Contamination: The cell culture medium or serum may be contaminated with p24 antigen. | - Use fresh, high-quality reagents.- Test individual reagents for p24 contamination. |
| ELISA Cross-Reactivity: Non-specific binding in the ELISA. | - Ensure proper blocking and washing steps are performed according to the ELISA kit protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro EC₅₀ for BMS-488043 against common laboratory strains of HIV-1?
A1: For subtype B laboratory strains, the median EC₅₀ is reported to be around 36.5 nmol/liter. However, this can vary depending on the specific strain and the assay conditions. It is always recommended to include a reference strain with a known EC₅₀ in your experiments.
Q2: How soluble is BMS-488043 and what is the best way to prepare it for in vitro assays?
A2: BMS-488043 has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). For cell-based assays, further dilutions should be made in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the assay wells is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can I use a luciferase reporter assay instead of a p24 ELISA to determine the EC₅₀ of BMS-488043?
A3: Yes, a luciferase reporter assay using a cell line like TZM-bl is a common and sensitive method for determining the inhibitory activity of HIV-1 entry inhibitors. The principle is the same: measuring the reduction in reporter gene expression (luciferase activity) in the presence of the inhibitor.
Q4: My dose-response curve does not reach 100% inhibition at the highest concentration of BMS-488043. What could be the reason?
A4: This could be due to several factors. The highest concentration tested may not be sufficient to completely inhibit viral replication, especially if the virus is less sensitive. Alternatively, there might be a resistant subpopulation of viruses in your stock. It could also be an artifact of the assay, such as a high background signal.
Q5: How does protein binding affect the in vitro activity of BMS-488043?
A5: BMS-488043 is highly protein-bound. In in vitro assays containing serum (e.g., FBS), a portion of the compound will be bound to serum proteins and will not be available to interact with the virus. This can lead to an apparent decrease in potency (higher EC₅₀) compared to serum-free conditions. When comparing in vitro data to in vivo expectations, it is important to consider the effect of protein binding.
Q6: What are the key resistance mutations for BMS-488043, and how do they affect its activity?
A6: Key resistance mutations are located in the gp120 protein and include V68A, L116I, S375N/I, and M426L. These mutations can reduce the binding affinity of BMS-488043 to gp120, thereby decreasing its antiviral potency. The presence of these mutations can lead to a significant increase in the EC₅₀ value.
References
Technical Support Center: Interpreting Unexpected Results with BMS-488043
Welcome to the technical support center for BMS-488043, a potent, orally active small-molecule inhibitor of HIV-1 attachment. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-488043?
A1: BMS-488043 is an HIV-1 attachment inhibitor.[1][2] It functions by binding directly to the viral envelope glycoprotein (B1211001) gp120, a critical component for viral entry into host cells.[3] This binding event induces conformational changes in gp120, preventing its interaction with the primary host cell receptor, CD4.[3][4] By blocking the gp120-CD4 interaction, BMS-488043 effectively inhibits the initial step of HIV-1 entry into CD4+ T-lymphocytes.[1][5]
Q2: What is the known resistance profile for BMS-488043?
A2: Resistance to BMS-488043 is primarily associated with mutations in the gene encoding the HIV-1 envelope protein, gp120.[6][7] Clinical studies have identified several key mutations that confer reduced susceptibility. Notably, substitutions at the S375 locus are frequently observed in viruses with emergent resistance.[6][8] Other mutations associated with resistance include V68A, L116I, and M426L.[6][7] It is important to note that the presence of pre-existing resistance mutations in viral populations can lead to a weaker antiviral response.[1]
Q3: Are there any known off-target effects of BMS-488043?
A3: Currently, there is limited publicly available data on specific off-target effects of BMS-488043. However, as with any small molecule inhibitor, off-target activity is a possibility. If you observe unexpected cellular phenotypes that are inconsistent with the inhibition of HIV-1 entry, it is crucial to perform experiments to assess potential off-target effects. This can include testing the inhibitor in a different assay system or using a structurally unrelated inhibitor that targets the same pathway to see if the phenotype is recapitulated.
Troubleshooting Unexpected Results
This section provides guidance on how to interpret and troubleshoot common unexpected experimental outcomes.
Issue 1: Higher than expected IC50/EC50 values or complete loss of activity.
If you observe a significant decrease in the potency of BMS-488043 in your assays, consider the following potential causes and solutions:
-
Compound Integrity:
-
Degradation: Small molecules can degrade over time, especially with improper storage or handling. Ensure that the compound has been stored correctly, protected from light, and avoid repeated freeze-thaw cycles. Prepare fresh stock solutions and working dilutions for each experiment.
-
Solubility: Poor solubility can lead to an inaccurate effective concentration. BMS-488043 is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in your assay is low (generally <0.5%) to prevent solvent-induced artifacts. If precipitation is observed, gentle warming or sonication may help, but be cautious of potential degradation.
-
-
Assay Conditions:
-
High Protein Concentration: If your cell culture medium contains a high concentration of serum or other proteins, BMS-488043 may bind to these proteins, reducing its free concentration and apparent potency. Consider reducing the serum concentration during the treatment period if your experimental design allows.
-
Order of Addition: The timing of compound addition can be critical. For maximal effect, BMS-488043 should be added to the virus before it has a chance to bind to the host cells.[9]
-
-
Viral Strain and Resistance:
-
Natural Polymorphisms: Different HIV-1 strains and clinical isolates exhibit varying sensitivities to BMS-488043.[4] The IC50 values can differ depending on the specific gp120 sequence.
-
Emergence of Resistance: In long-term culture experiments, resistant viral populations can emerge. If you observe a gradual loss of activity over time, consider sequencing the gp120 gene of the viral population to check for known resistance mutations.
-
Issue 2: High background or non-specific effects in the assay.
High background can mask the true effect of the inhibitor. Here are some troubleshooting steps:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to non-specific inhibition. Visually inspect your solutions for any signs of precipitation. You can also test for aggregation by including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer.
-
Cytotoxicity: At high concentrations, BMS-488043 may exhibit cytotoxicity, which can be misinterpreted as antiviral activity in assays that rely on cell viability as a readout. It's essential to determine the cytotoxic concentration 50 (CC50) of the compound in your specific cell line and ensure that your experimental concentrations are well below this value.
Issue 3: Inconsistent results between experiments.
Reproducibility is key in research. If you are experiencing high variability between experimental repeats, consider these factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and the specific batch of serum can all impact the outcome of your experiments. It's crucial to maintain consistent cell culture practices.
-
Reagent Quality: Ensure that all reagents, including cell culture media, buffers, and the inhibitor itself, are of high quality and have not expired.
-
Pipetting Accuracy: Inconsistent pipetting can lead to significant variations in compound concentrations and cell numbers. Calibrate your pipettes regularly and use proper pipetting techniques.
Quantitative Data Summary
The following tables summarize key quantitative data for BMS-488043 from various studies.
Table 1: In Vitro Antiviral Activity of BMS-488043
| HIV-1 Strain/Isolate | Assay Type | Cell Line | IC50 / EC50 | Reference |
| HIV-1 LAI | Replication | - | ~3 nM | [4] |
| HIV-1 JRFL | Replication | - | ~3 nM | [4] |
| Various gp120s | gp120-sCD4 Binding ELISA | - | 0.1 - 1.6 µM | [4] |
| HIV-1 pseudovirus | Pseudovirus Assay | U87 (CD4/CCR5) | 26 nM | [5] |
| Clinical Isolates (Subtype B) | - | - | Median EC50: 36.5 nmol/liter | |
| Clinical Isolates (Subtype C) | - | - | Median EC50: 61.5 nmol/liter |
Table 2: Clinical Pharmacokinetics and Efficacy of BMS-488043
| Dose | Mean Plasma HIV-1 RNA Decrease (log10 copies/ml) at Day 8 | Reference |
| 800 mg (every 12h) | 0.72 | [2] |
| 1800 mg (every 12h) | 0.96 | [2] |
| Placebo | 0.02 | [2] |
Experimental Protocols
1. gp120-sCD4 Binding ELISA
This assay is used to determine the ability of BMS-488043 to inhibit the binding of HIV-1 gp120 to soluble CD4 (sCD4).
-
Materials:
-
Recombinant HIV-1 gp120
-
Recombinant soluble CD4 (sCD4)
-
BMS-488043
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
-
Procedure:
-
Coat the wells of a 96-well plate with recombinant gp120 in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of BMS-488043.
-
Add the BMS-488043 dilutions to the wells, followed by a fixed concentration of sCD4.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the enzyme-conjugated anti-CD4 antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
2. Pseudovirus Neutralization Assay
This assay measures the ability of BMS-488043 to inhibit the entry of HIV-1 pseudoviruses into target cells.
-
Materials:
-
HIV-1 pseudoviruses expressing the envelope protein of interest.
-
Target cells expressing CD4, and the appropriate co-receptor (CCR5 or CXCR4), and containing a reporter gene (e.g., luciferase or GFP).
-
BMS-488043
-
Cell culture medium
-
96-well cell culture plates
-
Reagents for detecting the reporter gene expression (e.g., luciferase assay substrate)
-
Luminometer or fluorescence microscope/plate reader
-
-
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-488043.
-
In a separate plate, pre-incubate the HIV-1 pseudovirus with the BMS-488043 dilutions for 1 hour at 37°C.
-
Remove the medium from the target cells and add the virus-inhibitor mixture.
-
Incubate the cells for 48-72 hours at 37°C.
-
Measure the reporter gene expression. For luciferase, lyse the cells and add the luciferase substrate before reading on a luminometer. For GFP, measure the fluorescence directly.
-
Calculate the EC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration.
-
Visualizing Pathways and Workflows
Caption: Mechanism of action of BMS-488043.
Caption: Troubleshooting workflow for reduced potency of BMS-488043.
Caption: Logic diagram for investigating potential off-target effects.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: BMS-488043 In Vitro Potency Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-488043 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-488043?
A1: BMS-488043 is a small molecule inhibitor of HIV-1 entry. It functions by binding to the viral envelope glycoprotein (B1211001) gp120, which prevents the virus from attaching to the CD4 receptor on host lymphocytes. This inhibition is non-competitive and blocks the conformational changes in gp120 that are necessary for CD4 binding and subsequent viral entry.
Q2: What are the key factors that can influence the in vitro potency of BMS-488043?
A2: Several factors can significantly impact the measured potency (e.g., EC50 or IC50 values) of BMS-488043 in vitro. These include:
-
HIV-1 Isolate and Subtype: Different HIV-1 subtypes and clinical isolates exhibit a wide range of sensitivities to BMS-488043. For instance, while it is potent against many subtype B and C isolates, some subtype AE isolates have shown no susceptibility.
-
gp120 Mutations: Specific amino acid substitutions in the gp120 protein can confer resistance to BMS-488043. Key resistance-associated mutations have been identified at positions V68, L116, S375, and M426.[1][2]
-
Assay System: The choice of cell line (e.g., TZM-bl, PBMCs) and the use of laboratory-adapted viral strains versus clinical isolates can affect the outcome of potency assays.
-
Serum Concentration: The presence of serum proteins in the culture medium can reduce the apparent potency of BMS-488043 due to protein binding.
-
Experimental Protocol: Variations in the experimental setup, such as the timing of compound addition relative to viral infection, can alter the observed inhibitory activity.
Q3: How much variability can be expected in BMS-488043 susceptibility assays?
A3: Susceptibility assays for BMS-488043 can exhibit considerable variability. It has been observed that when the same HIV-1 samples are retested, there can be up to a 10-fold variation in the measured EC50.[3] Therefore, changes in susceptibility of greater than 10-fold are generally considered significant.[3]
Troubleshooting Guide
Issue 1: Higher than expected EC50/IC50 values (lower potency).
| Potential Cause | Troubleshooting Step |
| Resistant Viral Isolate | Sequence the env gene of your viral stock to check for known resistance mutations in gp120 (e.g., V68A, L116I, S375N/I, M426L).[1][2] |
| High Serum Concentration | Reduce the serum concentration in your assay medium or use a protein-binding adjusted EC50 calculation if high serum levels are required. |
| Incorrect Timing of Compound Addition | Ensure that BMS-488043 is added to the cells either before or at the same time as the virus. Its mechanism of action is to prevent attachment, so it will be less effective if added after the virus has already bound to the cells. |
| Compound Degradation | Verify the integrity and concentration of your BMS-488043 stock solution. Prepare fresh dilutions for each experiment. |
Issue 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes to minimize well-to-well variability in cell numbers. |
| Variable Viral Input | Use a standardized and titered viral stock for all experiments. Perform a viral titration for each new batch of virus. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile medium or PBS. |
| Assay-Specific Variability | As noted, BMS-488043 assays can have inherent variability of up to 10-fold.[3] Increase the number of replicates and perform multiple independent experiments to ensure the reliability of your results. |
Issue 3: No inhibition of viral entry observed.
| Potential Cause | Troubleshooting Step |
| Intrinsically Resistant Virus | Your HIV-1 isolate may be naturally resistant to BMS-488043 (e.g., some subtype AE isolates).[3] Test the compound against a known sensitive control strain (e.g., a subtype B laboratory strain) to confirm that the compound and assay are working correctly. |
| Incorrect Assay Setup | Review the experimental protocol to ensure all steps were performed correctly, including the use of appropriate controls (e.g., no-drug virus control, no-virus cell control). |
| Inactive Compound | Test the activity of your BMS-488043 stock in a validated assay or with a new batch of the compound. |
Data Presentation
Table 1: In Vitro Potency of BMS-488043 Against Various HIV-1 Isolates
| HIV-1 Subtype | Isolate Type | Potency (EC50) | Notes |
| Subtype B | Clinical Isolates | Median: 36.5 nmol/liter | Potent activity observed against a majority of isolates.[3] |
| Subtype C | Clinical Isolates | Median: 61.5 nmol/liter | Potent activity observed against a majority of isolates.[3] |
| Subtypes A, D, F, G | Clinical Isolates | Wide range of activity | Data is limited for these subtypes.[3] |
| Subtype AE | Clinical Isolates | No activity observed | Tested against three isolates.[3] |
| Subtype B (with V68A + S375N mutations) | Site-directed Mutant | >10,000 nM | Demonstrates the significant impact of resistance mutations.[4] |
| Subtype B (Wild-type control) | Laboratory Strain | 21 nM | Baseline sensitivity for comparison with resistant mutants.[4] |
Experimental Protocols
Protocol 1: Single-Cycle HIV-1 Replication Assay (Luciferase Reporter)
This assay measures the ability of BMS-488043 to inhibit a single round of viral replication using HIV-1 envelope-pseudotyped viruses that carry a luciferase reporter gene.
Materials:
-
Target cells (e.g., TZM-bl cells)
-
DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
HIV-1 Env-pseudotyped luciferase reporter virus stock
-
BMS-488043 stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of BMS-488043 in complete DMEM. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
-
Remove the culture medium from the cells and add 50 µL of the diluted BMS-488043 to the appropriate wells. Include "virus control" wells with medium containing DMSO only and "cell control" wells with medium only.
-
Immediately add 50 µL of diluted HIV-1 pseudovirus to each well (except for the "cell control" wells).
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for your luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition for each BMS-488043 concentration relative to the virus control wells and determine the EC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of BMS-488043.
Caption: Workflow for a single-cycle HIV-1 potency assay.
Caption: Troubleshooting low potency of BMS-488043.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of BMS 488043 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-488043. The content focuses on addressing the primary off-target challenge encountered during its use in HIV-1 research: the emergence of viral resistance.
Troubleshooting Guides
Problem: Reduced or Complete Loss of BMS-488043 Efficacy in an Ongoing Experiment
Question: My cell culture-based HIV-1 inhibition assay, which was previously working well with BMS-488043, is now showing reduced or no inhibition of viral replication. What could be the cause?
Answer: A common reason for the loss of efficacy of an antiretroviral drug in an in vitro setting is the emergence of drug-resistant viral strains. BMS-488043 targets the HIV-1 gp120 envelope protein, and mutations in this protein can reduce the binding affinity of the drug, leading to resistance.[1][2][3][4]
Experimental Workflow for Investigating BMS-488043 Resistance
Caption: Workflow for troubleshooting and confirming BMS-488043 resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-488043?
A1: BMS-488043 is a small-molecule HIV-1 attachment inhibitor. It functions by binding directly to the viral envelope glycoprotein (B1211001) gp120, which is essential for the virus to attach to the CD4 receptor on the surface of host immune cells (like T-cells). This binding event blocks the initial step of viral entry, thus preventing infection.[1][2][4][5]
HIV-1 Entry Pathway and BMS-488043 Inhibition
Caption: BMS-488043 blocks the first step of HIV-1 entry.
Q2: What specific mutations cause resistance to BMS-488043?
A2: Studies have identified several key mutations in the HIV-1 gp120 protein that confer resistance to BMS-488043. The most frequently cited mutations are located at four positions: V68A, L116I, S375I/N (isoleucine or asparagine), and M426L.[1][2][4] The S375 substitution is particularly common and is located near the CD4 binding pocket.[1][2][4]
Q3: How much of a change in potency should I expect with a resistant mutant?
A3: The development of resistance is often defined by a significant shift in the 50% effective concentration (EC50). For BMS-488043, emergent phenotypic resistance in clinical settings was defined as a >10-fold increase in the EC50 value compared to the baseline (wild-type) virus.[1][2][4][5] Specific mutations can lead to even more dramatic shifts, as detailed in Table 1.
Q4: How do I test for BMS-488043 resistance in my virus population?
A4: A two-pronged approach is recommended:
-
Phenotypic Testing: This involves a drug susceptibility assay to measure the EC50 of BMS-488043 against your viral isolate. A significant increase in EC50 compared to a sensitive, wild-type control virus indicates resistance.
-
Genotypic Testing: This involves sequencing the env gene (which codes for gp120) of the virus. The resulting sequence is then analyzed for the presence of known resistance-associated mutations.[1][6]
Troubleshooting Logic for Suspected Resistance
Caption: Decision tree for troubleshooting suspected BMS-488043 resistance.
Data Presentation
Table 1: Impact of gp120 Mutations on BMS-488043 Potency
| Mutation | Fold Change in EC50 (vs. Wild-Type) | Reference |
| S375N | 38 | [2] |
| V68A + S375N | 499 | [2] |
| S375I | 229 | [4] |
| M426L | 791 | [4] |
| L116I | 52 | [4] |
Note: Fold change can vary depending on the viral backbone and specific assay used.
Table 2: Pharmacokinetic Parameters of BMS-488043 in HIV-1-Infected Adults
| Parameter | 800 mg (twice daily) | 1800 mg (twice daily) | Note |
| Cmax (Day 8) | 4.3 µg/mL | 7.0 µg/mL | Dosed with a high-fat meal.[7] |
| AUC(0-12) (Day 8) | 32.5 µgh/mL | 55.4 µgh/mL | Dosed with a high-fat meal.[7] |
| Tmax (Day 8) | ~4 hours | ~4 hours | Dosed with a high-fat meal.[7] |
| t1/2 (half-life) | ~15-18 hours | ~15-18 hours | [7] |
Experimental Protocols
Protocol 1: Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This protocol provides a general framework. Specifics may need to be optimized for your laboratory system.
-
Viral RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[8]
-
RT-PCR and Nested PCR:
-
Amplify the full-length env gene (~2.5 kb) from the extracted RNA.
-
Use primers designed for conserved regions flanking the env gene.
-
Perform a reverse transcription (RT) step followed by two rounds of nested PCR to generate sufficient amplicon.[9]
-
-
Recombinant Virus Production:
-
Ligate the amplified patient-derived env gene into an expression vector.
-
Co-transfect HEK293T cells with the env expression vector and an env-deficient HIV-1 backbone vector that contains a reporter gene (e.g., luciferase or GFP).
-
Harvest the pseudotyped virus-containing supernatant after 48-72 hours.
-
-
Inhibition Assay:
-
Seed target cells (e.g., TZM-bl cells) in a 96-well plate.
-
Prepare serial dilutions of BMS-488043.
-
Pre-incubate the cells with the diluted compound for 1 hour.
-
Infect the cells with a standardized amount of the recombinant virus.
-
After 48 hours, measure the reporter gene activity (e.g., luciferase signal).
-
-
Data Analysis:
-
Normalize the results to a no-drug control.
-
Calculate the EC50 value by fitting the dose-response curve using non-linear regression.
-
Protocol 2: Genotypic Resistance Testing (Sanger Sequencing of gp120)
-
RNA Extraction and PCR: Follow steps 1 and 2 from the phenotypic assay protocol to amplify the env gene.
-
PCR Product Purification: Purify the nested PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit) to remove primers and dNTPs.
-
Sanger Sequencing:
-
Set up sequencing reactions using the purified PCR product as a template.
-
Use a set of overlapping sequencing primers that cover the entire gp120 coding region.
-
Perform cycle sequencing and subsequent purification of the sequencing products.
-
Analyze the products on a capillary electrophoresis-based DNA sequencer.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to generate a consensus sequence for the gp120 gene.
-
Align the patient virus sequence with a wild-type reference sequence (e.g., HXB2).
-
Identify amino acid substitutions at known resistance-associated positions (V68, L116, S375, M426, etc.). Online tools like the Stanford University HIV Drug Resistance Database can aid in interpretation.[6][10]
-
References
- 1. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 7. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of HIV Type 1 Envelope Sequence Among Viral Isolates Circulating in the Northern Region of Colombia, South America - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1901 - HIV 1 Genotypic Drug Resistance Sequencing | Clinical | Eurofins-Viracor [eurofins-viracor.com]
Technical Support Center: BMS-488043 Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of BMS-488043 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BMS-488043 and what is its mechanism of action?
A1: BMS-488043 is a small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1][2][3][4] It functions by binding directly to the viral envelope glycoprotein (B1211001) gp120, which is essential for the virus to attach to the CD4 receptor on host T-cells.[3][5][6] This binding action prevents the initial attachment of the virus to the host cell, thereby inhibiting viral entry and subsequent replication.[4] The interaction is noncompetitive with the CD4 binding, meaning it alters the conformation of gp120 to prevent CD4 engagement.[4]
Q2: What are the main challenges associated with the oral administration of BMS-488043 in animal studies?
A2: The primary challenge with oral administration of BMS-488043 is its poor aqueous solubility (0.04 mg/mL), which can lead to suboptimal and variable oral bioavailability.[1] This is a critical factor to consider for achieving consistent and effective plasma concentrations in animal models. Strategies to overcome this include nanosizing the crystalline drug substance or creating amorphous dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP).[1]
Q3: In which animal species has BMS-488043 been studied?
A3: Preclinical studies of BMS-488043 and its prodrug, BMS-663749, have been conducted in various animal models, including rats, dogs, and monkeys.[7][8][9][10][11][12] These studies have been crucial for evaluating the pharmacokinetics, safety, and efficacy of the compound before its progression to human clinical trials.
Troubleshooting Guide
Problem: Inconsistent or low plasma concentrations of BMS-488043 after oral administration.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution | BMS-488043 has low aqueous solubility, which can limit its absorption.[1] Consider formulating the compound to improve its dissolution rate. Strategies include creating a nanosuspension or an amorphous solid dispersion with a polymer like PVP.[1] A study showed that an amorphous BMS-488043/PVP (40/60, w/w) spray-dried intermediate significantly enhanced oral bioavailability in dogs.[1] |
| Vehicle Selection | The choice of vehicle is critical for compounds with poor solubility. For preclinical studies, vehicles such as a 0.5% suspension of Methocel A4M in distilled water, or a solution of 10% Solutol HS-15 in 90% PEG 600 have been used for other poorly soluble compounds and could be considered.[13][14] For early-stage pharmacokinetic studies, a solution in 25% DMSO in Cremophor and water may be suitable for low concentrations.[14] |
| Food Effect | The presence of food can significantly impact the absorption of some drugs. In human studies, BMS-488043 was administered with a high-fat meal, which resulted in higher plasma concentrations.[2][5][15] While not always practical in animal studies, being aware of the potential food effect is important. Ensure consistent feeding schedules relative to dosing to minimize variability. |
| P-glycoprotein (P-gp) Efflux | The related compound, BMS-378806, was found to be a substrate for P-glycoprotein mediated efflux. While not explicitly stated for BMS-488043, this could be a contributing factor to variable absorption. Co-administration with a P-gp inhibitor could be explored in mechanistic studies, but this would be an experimental manipulation. |
Problem: Development of resistance to BMS-488043 in vivo.
| Potential Cause | Troubleshooting Steps |
| Viral Mutations | Prolonged exposure to BMS-488043 can lead to the selection of resistant HIV-1 strains.[3][5] Resistance is often associated with mutations in the gp120 protein, particularly at loci near the drug's binding site, such as V68A, L116I, S375I/N, and M426L.[3] |
| Monitoring for Resistance | If reduced efficacy is observed over time, it is advisable to perform genotypic and phenotypic analysis of viral isolates from the study animals to identify potential resistance mutations.[3] This can help in interpreting the study outcomes and understanding the mechanisms of resistance. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of BMS-488043 in Rodents
This protocol provides a general guideline for the oral administration of BMS-488043 to rats and mice via gavage. It is essential to adapt this protocol based on the specific experimental design, animal weight, and the formulation of the compound.
-
1. Formulation Preparation:
-
Due to its poor aqueous solubility, BMS-488043 should be formulated to enhance dissolution and absorption. An amorphous solid dispersion with PVP is a recommended approach.[1]
-
Alternatively, for initial studies, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution in a suitable solvent system (e.g., 10% Solutol HS-15 / 90% PEG 600) can be used.[13][14]
-
The final concentration of the formulation should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats and mice.[16]
-
-
2. Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, holding the animal near the thoracic region is effective.[16]
-
Use an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent injury.[16]
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[16]
-
Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass smoothly.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after dosing and at regular intervals.[16]
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
-
1. Sample Collection:
-
Collect blood samples at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
The method of blood collection will depend on the animal species and the experimental design (e.g., tail vein, saphenous vein, or jugular vein cannula).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
2. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
3. Bioanalysis:
-
Quantify the concentration of BMS-488043 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of BMS-488043 and Related Compounds in Different Species
| Parameter | Rat | Dog | Monkey | Human | Reference |
| BMS-378806 (Prototype) | |||||
| Oral Bioavailability (%) | 19-24 | 77 | 19-24 | N/A | [9] |
| T1/2 (h) | 2.1 (p.o.) | N/A | 6.5 (p.o.) | N/A | [9] |
| BMS-488043 | |||||
| Oral Bioavailability Enhancement (vs. micronized) | N/A | ~5-fold (nanosized), ~9-fold (amorphous) | N/A | N/A | [1] |
| Tmax (h) | N/A | N/A | N/A | ~4 | [15] |
| T1/2 (h) | N/A | N/A | N/A | 15-17.7 | [15] |
| Flunoxaprofen (B1672895) (Example for comparison) | |||||
| Oral Bioavailability (%) | High | High | High | N/A | [7] |
| T1/2 (h) | ~70 | ~2 | ~2 | N/A | [7] |
N/A: Data not available in the searched sources.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of flunoxaprofen in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytokinetics.com [cytokinetics.com]
- 10. mdpi.com [mdpi.com]
- 11. Item - Pharmacokinetic parameters of KMS88009 following IV or PO administration to mice, rats, dogs, and monkeys. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 14-day Subchronic Oral Gavage Study with Octamethylcyclotetrasiloxane in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 14. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
Troubleshooting BMS 488043 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-488043. The information is presented in a question-and-answer format to directly address common stability and solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-488043 and what is its mechanism of action?
BMS-488043 is a small molecule inhibitor of HIV-1 attachment.[1][2] It functions by binding to the viral envelope glycoprotein (B1211001) gp120, which prevents the virus from attaching to the CD4 receptor on host lymphocytes, a critical first step in the viral entry process.[3][4] This action blocks the subsequent conformational changes required for viral fusion and entry into the host cell.[3]
Q2: What are the known challenges with the solubility of BMS-488043?
BMS-488043 is known to have low aqueous solubility.[5] Clinical studies have shown that its oral bioavailability is significantly increased when administered with a high-fat meal, highlighting its lipophilic nature and poor solubility in aqueous environments.[2][5] A phosphonooxymethyl prodrug of BMS-488043, known as BMS-663749, was developed to improve its solubility and pharmacokinetic profile.[5][6]
Troubleshooting Guide: BMS-488043 Precipitation in Solution
Q3: I am observing precipitation of BMS-488043 in my stock solution. What could be the cause and how can I resolve it?
Precipitation in your stock solution is likely due to the low solubility of BMS-488043. Here are some common causes and solutions:
-
Inappropriate Solvent: BMS-488043 is poorly soluble in aqueous solutions. For in vitro studies, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
-
Stock Concentration is Too High: Even in DMSO, there is a solubility limit. If you are preparing a very high concentration stock, you may exceed this limit. It is recommended to start with a lower concentration and ensure the compound is fully dissolved before use.
-
Low-Quality or Wet DMSO: The purity and water content of your DMSO can significantly impact the solubility of hydrophobic compounds. Use only high-purity, anhydrous DMSO for preparing stock solutions.
Q4: My BMS-488043 precipitates when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium. How can I prevent this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your aqueous buffer or medium. Then, perform the final dilution to your desired working concentration.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity.
-
Temperature: Ensure your aqueous buffer or medium is at the appropriate temperature (e.g., 37°C for cell-based assays) before adding the BMS-488043 stock solution.
-
Mixing: Add the BMS-488043 stock solution to the aqueous solution while gently vortexing or stirring to promote rapid and uniform mixing.
-
Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can help maintain solubility. However, the compatibility of such additives with your specific assay should be validated.
Quantitative Data
Table 1: Solubility of BMS-488043
| Solvent/Condition | Solubility | Source |
| Water (Predicted) | 0.0992 mg/mL | DrugBank[7] |
| Aqueous Buffer (pH 4-8) | ~0.04 mg/mL | [5] |
| BMS-663749 (Prodrug) in Aqueous Buffer (pH 5.4) | 12 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of BMS-488043 Stock Solution
-
Materials:
-
BMS-488043 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of BMS-488043 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles persist, gentle warming (to no more than 37°C) or brief sonication may be attempted, but the stability of the compound under these conditions should be considered.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Dilution of BMS-488043 for Cell-Based Assays
-
Materials:
-
BMS-488043 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the BMS-488043 stock solution in the pre-warmed medium/buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock, you can first prepare a 1:10 dilution of the stock in medium (to 1 mM) and then a 1:100 dilution of this intermediate solution into the final assay volume.
-
Alternatively, for a single dilution step, add the required small volume of the DMSO stock directly to the pre-warmed medium/buffer while vortexing to ensure rapid dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay.
-
Visualizations
Caption: Mechanism of action of BMS-488043 in inhibiting HIV-1 entry.
Caption: Troubleshooting workflow for BMS-488043 precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: BMS-488043 Antiviral Activity Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the HIV-1 attachment inhibitor, BMS-488043.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-488043?
A1: BMS-488043 is an orally bioavailable small-molecule that acts as an HIV-1 attachment inhibitor.[1][2] It specifically binds to the viral envelope glycoprotein (B1211001) gp120, preventing its initial interaction with the CD4 receptor on the surface of T-lymphocytes.[3][4][5] This blockage is a critical first step in preventing the virus from entering host cells.[3] Molecular docking studies suggest that BMS-488043 fits into the CD4 binding pocket on gp120, interfering with the conformational changes necessary for viral entry in a noncompetitive manner.[3][6]
Q2: What are the known limitations of BMS-488043 that might affect its antiviral activity?
A2: The primary limitations observed in clinical and preclinical studies are:
-
Viral Resistance: The emergence of resistance-conferring mutations in the HIV-1 gp120 protein can significantly reduce the susceptibility of the virus to BMS-488043.[1][7] Both pre-existing and treatment-emergent resistance have been documented.[1][8]
-
Suboptimal Oral Bioavailability: BMS-488043 is classified as a Biopharmaceutics Classification System (BCS) Class-II compound, meaning it has low aqueous solubility.[9] This poor solubility can lead to limited and variable absorption from the gastrointestinal tract, impacting its overall efficacy.[10] Clinical studies have shown that its absorption is significantly improved when administered with a high-fat meal.[8][10][11]
Q3: What are the key strategies to overcome the limitations of BMS-488043?
A3: To address the primary limitations, researchers can explore the following strategies:
-
Combating Resistance:
-
Combination Therapy: Using BMS-488043 in conjunction with other antiretroviral agents that have different mechanisms of action can help suppress viral replication more effectively and reduce the likelihood of resistance emerging.
-
Development of Analogs: Research has focused on developing next-generation attachment inhibitors with improved potency against a broader range of viral strains, including those with some resistance mutations.[12]
-
-
Enhancing Bioavailability:
-
Formulation Optimization: As a BCS Class II drug, various formulation strategies can be employed to improve the solubility and dissolution rate of BMS-488043.[13][14] These include particle size reduction (micronization and nanosizing), the creation of amorphous solid dispersions with polymers, and the use of lipid-based delivery systems.[2][3][4]
-
Prodrug Approach: A phosphonooxymethyl prodrug of BMS-488043 has been developed. This approach significantly improves the compound's solubility, leading to enhanced oral bioavailability and higher plasma concentrations compared to the parent drug.[10]
-
Troubleshooting Guides
Problem 1: Higher than expected EC50 values in our in vitro susceptibility assay.
| Possible Cause | Troubleshooting Step |
| Pre-existing Viral Resistance | The viral isolate being tested may harbor natural polymorphisms or mutations in the gp120 gene that confer reduced susceptibility to BMS-488043.[1][7] |
| Assay Variability | Susceptibility assays can have inherent variability. It has been noted that these assays can show up to 10-fold variability even when retesting the same samples.[15] |
| Incorrect Drug Concentration | Errors in the preparation of serial dilutions of BMS-488043 can lead to inaccurate EC50 values. |
| Cell Health and Density | The health and density of the target cells used in the assay can impact the outcome of the infection and the calculated EC50. |
Problem 2: Reduced in vivo efficacy despite observing potent in vitro activity.
| Possible Cause | Troubleshooting Step |
| Poor Oral Bioavailability | BMS-488043 has low aqueous solubility, which can lead to poor absorption and suboptimal plasma concentrations.[9][10] |
| Emergence of Resistance | Monotherapy with BMS-488043 can lead to the rapid selection of resistant viral variants in vivo.[1][7] |
| Drug-Food Interactions | The absorption of BMS-488043 is significantly influenced by the presence of food, particularly high-fat meals.[8][11] |
| Pharmacokinetic Variability | Individual differences in metabolism and clearance can lead to variations in drug exposure. |
Quantitative Data Summary
Table 1: In Vivo Antiviral Activity of BMS-488043 Monotherapy (8-Day Study)
| Dosage Group | Mean Plasma HIV-1 RNA Decrease from Baseline (log10 copies/ml) |
| 800 mg (every 12h) | 0.72[11][15][16] |
| 1800 mg (every 12h) | 0.96[11][15][16] |
| Placebo | 0.02[11][15][16] |
Table 2: Fold-Change in BMS-488043 EC50 for Key gp120 Resistance Mutations
| Mutation | Fold-Change in EC50 (Decrease in Susceptibility) |
| S375N | 38[12] |
| M426L | 39 to >1,000[12] |
| S375I | 39 to >1,000[12] |
| Note: A fold-change of >10 is considered significant for emergent resistance.[1][12][15] |
Experimental Protocols
Protocol 1: HIV-1 Phenotypic Susceptibility Assay (Cell Fusion-Based)
This is a generalized protocol for determining the 50% effective concentration (EC50) of BMS-488043 against a given HIV-1 isolate.
-
Cell Preparation:
-
Culture target cells (e.g., TZM-bl) in appropriate media and conditions until they reach the desired confluency.
-
On the day of the assay, harvest the cells and adjust the concentration to a predetermined density (e.g., 1 x 10^4 cells/well) in a 96-well plate.
-
-
Compound Dilution:
-
Prepare a stock solution of BMS-488043 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing. Include a no-drug control.
-
-
Infection:
-
Quantification of Viral Entry:
-
After incubation, measure the extent of viral entry. For TZM-bl cells, this is typically done by lysing the cells and measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Plot the percent inhibition against the log of the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.[18]
-
Protocol 2: Genotypic Resistance Analysis of HIV-1 gp120
This protocol outlines the general steps for identifying resistance mutations in the gp120-coding region of the env gene from patient plasma samples.
-
Viral RNA Extraction:
-
Isolate viral RNA from patient plasma samples using a commercial viral RNA extraction kit.
-
-
Reverse Transcription and PCR Amplification:
-
Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
Use specific primers to amplify the region of the env gene that codes for gp120 via Polymerase Chain Reaction (PCR).
-
-
Sequencing:
-
Sequence Analysis:
-
Align the obtained sequences with a wild-type reference sequence (e.g., HXB2).
-
Identify amino acid substitutions at known resistance-associated positions (e.g., V68, L116, S375, M426).[1][7]
-
Utilize HIV resistance databases (e.g., Stanford HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations.
-
Visualizations
Caption: Mechanism of Action of BMS-488043.
Caption: Troubleshooting Workflow for High EC50 Values.
Caption: Strategies to Enhance BMS-488043 Bioavailability.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 10. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. BCS Class II Drug Formulation with Cyclodextrin Complexation Review [wisdomlib.org]
- 15. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 19. ablsa.com [ablsa.com]
- 20. mdpi.com [mdpi.com]
- 21. Next-Generation Sequencing Analysis for HIV-1 Genotyping and Drug Resistance Mutations Mapping in Sicily, Italy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HIV-1 Entry Inhibitors: BMS-488043 vs. Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two classes of HIV-1 entry inhibitors: the small molecule attachment inhibitor BMS-488043 and the class of fusion inhibitors, primarily represented by enfuvirtide (B549319) (T-20). By presenting experimental data, outlining methodologies, and visualizing mechanisms of action, this document serves as a comprehensive resource for understanding the distinct and overlapping characteristics of these antiviral agents.
Introduction
The entry of HIV-1 into host cells is a complex, multi-step process that presents several targets for therapeutic intervention. This process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells. This attachment triggers conformational changes in gp120 and the transmembrane glycoprotein gp41, leading to co-receptor binding (CCR5 or CXCR4) and subsequent fusion of the viral and cellular membranes. This guide focuses on two classes of drugs that disrupt these early events: BMS-488043, which targets the initial attachment to CD4, and fusion inhibitors like enfuvirtide, which block the final fusion step.
Mechanism of Action
BMS-488043: An Attachment Inhibitor
BMS-488043 is an orally bioavailable small molecule that acts as an HIV-1 attachment inhibitor. It binds to a pocket within the gp120 subunit of the viral envelope glycoprotein.[1][2] This binding induces conformational changes in gp120 that prevent its interaction with the CD4 receptor on host cells.[2][3][4] By blocking this initial attachment, BMS-488043 effectively halts the entire entry process before it can begin.[2] The binding of BMS-488043 and CD4 to gp120 are mutually exclusive.[3]
Fusion Inhibitors (e.g., Enfuvirtide)
Fusion inhibitors, such as the synthetic peptide enfuvirtide (T-20), target a later stage of the HIV-1 entry process. Enfuvirtide is derived from the C-terminal heptad repeat (HR2) region of gp41.[5] After gp120 binds to CD4 and a co-receptor, gp41 undergoes a significant conformational change, exposing its N-terminal heptad repeat (HR1) and fusion peptide. The fusion peptide inserts into the host cell membrane, and in a subsequent step, the HR2 region folds back to interact with the HR1 region, forming a six-helix bundle. This bundle brings the viral and cellular membranes into close proximity, facilitating fusion. Enfuvirtide mimics the HR2 domain and binds to the HR1 domain of gp41, preventing the formation of the six-helix bundle and thus blocking membrane fusion.[6][7]
Performance Data
The following tables summarize key in vitro and in vivo performance data for BMS-488043 and enfuvirtide. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources with different experimental conditions.
In Vitro Antiviral Activity
| Inhibitor | HIV-1 Strain(s) | Assay Type | IC50 / EC50 | Reference(s) |
| BMS-488043 | Laboratory-adapted and clinical isolates | Cell-based assays | EC50: 5.83 to >1,000,000 ng/mL | [8] |
| Enfuvirtide | Laboratory-adapted and clinical isolates | Cell-based assays | IC50: 0.15 ± 0.028 µg/mL (Group O) | [9] |
| Enfuvirtide | Enfuvirtide-resistant mutants | Recombinant virus assay | IC50: 0.6 to 12.8 µg/mL | [10] |
Clinical Efficacy
| Inhibitor | Study Design | Dosage | Mean Viral Load Reduction (log10 copies/mL) | Reference(s) |
| BMS-488043 | 8-day monotherapy | 800 mg BID | 0.72 | [11] |
| BMS-488043 | 8-day monotherapy | 1800 mg BID | 0.96 | [11] |
| Enfuvirtide | Phase 3 (TORO 1 & 2) with optimized background (OB) | 90 mg BID | 1.696 (vs. 0.764 for OB alone) at 24 weeks | [12] |
Resistance Profile
BMS-488043
Resistance to BMS-488043 is associated with mutations in the gp120 subunit, particularly in regions that affect the binding of the inhibitor or the conformational state of the envelope glycoprotein.[13]
Enfuvirtide
Resistance to enfuvirtide primarily arises from mutations in the HR1 domain of gp41, the binding site for the drug.[9] These mutations reduce the binding affinity of enfuvirtide, allowing the formation of the six-helix bundle to proceed.
Cross-Resistance
There is no evidence of cross-resistance between BMS-488043 and enfuvirtide.[13] This is expected, as they target different viral proteins (gp120 vs. gp41) and have distinct mechanisms of action.
Experimental Protocols
Antiviral Activity Assay (Single-Cycle Infectivity Assay)
This assay is commonly used to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of antiviral compounds.
Principle: Pseudotyped viruses are generated that contain an HIV-1 backbone with a reporter gene (e.g., luciferase) and the envelope glycoproteins of a specific HIV-1 strain. These viruses are capable of a single round of infection. Target cells are infected with the pseudotyped virus in the presence of varying concentrations of the inhibitor. The level of infection is quantified by measuring the expression of the reporter gene.
Protocol Outline:
-
Cell Seeding: Target cells (e.g., TZM-bl) are seeded in 96-well plates and incubated.
-
Compound Dilution: The test compound (BMS-488043 or enfuvirtide) is serially diluted to create a range of concentrations.
-
Infection: The pseudotyped virus is added to the cells along with the diluted compound.
-
Incubation: The plates are incubated to allow for viral entry and reporter gene expression.
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-drug control. The IC50/EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoproteins with target cells expressing CD4 and co-receptors.
Principle: Two cell populations are used: effector cells expressing the HIV-1 Env protein and a reporter molecule (e.g., Tat-activated reporter), and target cells expressing CD4, a co-receptor, and a corresponding reporter system (e.g., LTR-driven reporter gene). When the two cell types are co-cultured, Env-mediated fusion occurs, leading to the activation of the reporter gene in the fused cells.
Protocol Outline:
-
Cell Seeding: Target cells are seeded in a multi-well plate.
-
Co-culture: Effector cells are added to the target cells in the presence of varying concentrations of the inhibitor.
-
Incubation: The co-culture is incubated to allow for cell-cell fusion.
-
Reporter Gene Assay: The level of fusion is quantified by measuring the activity of the reporter gene.
-
Data Analysis: The percentage of fusion inhibition is calculated, and the IC50 is determined.
Summary and Conclusion
BMS-488043 and fusion inhibitors like enfuvirtide represent two distinct and valuable strategies for inhibiting HIV-1 entry. BMS-488043 acts at the very initial step of attachment, offering the advantage of oral bioavailability. In contrast, enfuvirtide, a peptide administered via injection, targets the final fusion step with proven clinical efficacy in treatment-experienced patients.
The key distinctions are summarized below:
| Feature | BMS-488043 | Fusion Inhibitors (Enfuvirtide) |
| Drug Class | Small molecule | Synthetic peptide |
| Target | gp120 | gp41 |
| Mechanism | Blocks attachment to CD4 | Blocks membrane fusion |
| Administration | Oral | Subcutaneous injection |
| Resistance | Mutations in gp120 | Mutations in gp41 |
| Cross-resistance | No cross-resistance with fusion inhibitors | No cross-resistance with attachment inhibitors |
The development of both classes of inhibitors has significantly advanced our understanding of the HIV-1 entry process and has provided crucial therapeutic options, particularly for patients with multidrug-resistant virus. Future research may focus on developing next-generation inhibitors with improved potency, resistance profiles, and pharmacokinetic properties. The lack of cross-resistance between these two classes also highlights their potential for use in combination therapies to achieve potent and durable viral suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Envelope conformational changes induced by human immunodeficiency virus type 1 attachment inhibitors prevent CD4 binding and downstream entry events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Durable efficacy of enfuvirtide over 48 weeks in heavily treatment-experienced HIV-1-infected patients in the T-20 versus optimized background regimen only 1 and 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to enfuvirtide, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV resistance to the fusion inhibitor enfuvirtide: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enfuvirtide, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Antiviral Effect of BMS-488043 in Primary Cells: A Comparative Guide
For researchers and drug development professionals navigating the landscape of HIV-1 entry inhibitors, understanding the preclinical performance of lead candidates is paramount. This guide provides a comparative analysis of BMS-488043, a small molecule inhibitor of HIV-1 attachment, against key alternatives in primary cells. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective assessment of BMS-488043's antiviral efficacy and safety profile.
Executive Summary
BMS-488043 is an orally bioavailable small molecule that targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing its attachment to the host cell's CD4 receptor.[1][2] This guide compares the in vitro antiviral activity and cytotoxicity of BMS-488043 in primary human peripheral blood mononuclear cells (PBMCs) with its successor, Fostemsavir (the prodrug of Temsavir, BMS-626529), and other approved HIV-1 entry inhibitors, namely the post-attachment inhibitor Ibalizumab and the CCR5 co-receptor antagonist Maraviroc. The data indicates that while BMS-488043 demonstrates potent antiviral activity, its successor, Fostemsavir, exhibits enhanced potency.
Comparative Antiviral Activity and Cytotoxicity in Primary Cells
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of BMS-488043 and its alternatives in primary human PBMCs. It is important to note that direct side-by-side comparisons in a single study are limited, and values are compiled from various sources, which may introduce variability due to different experimental conditions.
| Compound | Mechanism of Action | Target | HIV-1 Strain(s) | EC50 (in PBMCs) | CC50 (in PBMCs) | Selectivity Index (SI = CC50/EC50) |
| BMS-488043 | Attachment Inhibitor | gp120 | Subtype B clinical isolates | Median 36.5 nM | ≥120 µM | >3287 |
| Fostemsavir (Temsavir) | Attachment Inhibitor | gp120 | Subtype B clinical isolates | Improved potency vs. BMS-488043 (specific EC50 not provided in a direct comparison) | Data not available in primary cells | Data not available |
| Ibalizumab | Post-attachment Inhibitor | CD4 | R5-tropic HIV-1 | Median 0.08 µg/mL | Not typically cytotoxic | Not applicable |
| Maraviroc | CCR5 Antagonist | CCR5 | R5-tropic HIV-1 BaL | Geometric mean 2.0 nM (IC90) | >10 µM | >5000 |
Note: The EC50 values can vary significantly depending on the HIV-1 subtype and the specific primary cell donor. For instance, the baseline susceptibility to BMS-488043 showed a wide range of variability in clinical isolates.[2]
Experimental Protocols
Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a standard method for determining the antiviral activity of a compound against HIV-1 in primary human lymphocytes.
a. Isolation and Culture of PBMCs:
-
Isolate PBMCs from fresh, healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Resuspend the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Stimulate the PBMCs with a mitogen such as phytohemagglutinin (PHA) at a concentration of 1-5 µg/mL for 2-3 days to induce cell proliferation and increase susceptibility to HIV-1 infection.
-
After stimulation, wash the cells and resuspend them in fresh culture medium containing Interleukin-2 (IL-2) to maintain T-cell viability.
b. Antiviral Assay:
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells per well.
-
Prepare serial dilutions of the test compound (e.g., BMS-488043) and add them to the wells.
-
Infect the cells with a known titer of an HIV-1 laboratory strain or a clinical isolate. Include control wells with no drug (virus control) and no virus (cell control).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
-
On day 7, collect the culture supernatant to measure the level of HIV-1 replication.
c. Readout - p24 Antigen ELISA:
-
Coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated anti-p24 detection antibody.
-
After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP).
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the p24 antigen concentration from a standard curve. The EC50 value is determined as the compound concentration that inhibits p24 production by 50% compared to the virus control.
Cytotoxicity Assay in PBMCs (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effect of a compound.
-
Prepare and seed PHA-stimulated PBMCs in a 96-well plate as described in the antiviral assay protocol.
-
Add serial dilutions of the test compound to the wells. Include control wells with no compound (cell control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is the compound concentration that reduces cell viability by 50% compared to the cell control.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the HIV-1 entry pathway and the experimental workflows.
Caption: HIV-1 Entry Pathway and Inhibitor Targets.
Caption: Antiviral Activity Assay Workflow.
Caption: Cytotoxicity Assay (MTT) Workflow.
Conclusion
BMS-488043 is a potent inhibitor of HIV-1 attachment in primary cells with a favorable safety profile as indicated by its high selectivity index. However, the development of next-generation attachment inhibitors like Fostemsavir highlights the continuous effort to improve antiviral potency and pharmaceutical properties. This guide provides a framework for the comparative evaluation of BMS-488043, offering researchers the necessary data and protocols to inform their drug discovery and development programs. The provided workflows and pathway diagrams serve as a visual aid to conceptualize the experimental and biological processes involved.
References
- 1. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay: Selectivity index, ratio of IC50 for PHA activated human PBMC cells to IC50 for human K562 cells (CHEMBL1932177) - ChEMBL [ebi.ac.uk]
Lack of Cross-Resistance Observed Between HIV-1 Attachment Inhibitor BMS-488043 and Other Antiretroviral Classes
New research indicates that the development of resistance to the investigational HIV-1 attachment inhibitor, BMS-488043, does not confer resistance to other classes of antiretroviral drugs (ARVs). This finding is critical for researchers, scientists, and drug development professionals, suggesting that attachment inhibitors could offer a valuable therapeutic option for treatment-experienced patients with resistance to existing drug regimens.
BMS-488043 is an orally bioavailable small molecule that uniquely targets the initial step of HIV-1 entry into host cells. It binds to the viral envelope glycoprotein (B1211001) gp120, preventing its attachment to the CD4 receptor on T-lymphocytes.[1][2] Clinical studies have shown that monotherapy with BMS-488043 can significantly reduce viral loads in HIV-1 infected individuals.[1][2] However, as with other antiretrovirals, the emergence of drug resistance has been observed.[1][3]
Profile of BMS-488043 Resistance
Resistance to BMS-488043 is primarily associated with specific amino acid substitutions in the HIV-1 gp120 protein.[4] The most frequently observed mutations in clinical settings include V68A, L116I, S375I/N, and M426L.[4] The substitution at position 375, located near the CD4 binding pocket, is the most common mutation linked to emergent resistance.[4]
Cross-Resistance Profile with Other Entry Inhibitors
To evaluate the potential for cross-resistance, HIV-1 clones containing signature BMS-488043 resistance mutations were tested for their susceptibility to other entry inhibitors. The results demonstrate that these mutations are specific to BMS-488043 and do not reduce the activity of the fusion inhibitor enfuvirtide (B549319) or the CCR5 antagonist Sch-C.[4]
| Antiretroviral Agent | Drug Class | Fold Change in EC50 (BMS-488043 Resistant Clones vs. Wild-Type) |
| Enfuvirtide | Fusion Inhibitor | No significant change |
| Sch-C | CCR5 Antagonist | No significant change |
| (Data summarized from in vitro phenotypic susceptibility assays of HIV-1 envelope clones with BMS-488043 resistance mutations.)[4] |
Susceptibility to Other Antiretroviral Classes
Crucially, studies have concluded that the substitutions in gp120 associated with BMS-488043 resistance do not confer resistance to other approved antiretroviral agents.[4][5] This suggests a lack of cross-resistance with Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs). While specific quantitative data from head-to-head comparative studies with these classes are not extensively detailed in the available literature, the distinct mechanism of action of BMS-488043 targeting viral entry provides a strong biological rationale for this observation.
The development of drug resistance is a major challenge in the long-term management of HIV-1 infection. The findings that BMS-488043-resistant strains remain susceptible to other ARV classes are encouraging for the continued development of attachment inhibitors as a component of salvage therapy for patients with multi-drug resistant HIV-1.
Experimental Methodologies
Phenotypic Susceptibility Assay
The susceptibility of HIV-1 isolates to various antiretroviral agents was determined using a recombinant virus phenotypic assay, such as the PhenoSense HIV drug susceptibility assay. The general steps of this methodology are as follows:
-
Viral RNA Isolation and Amplification: HIV-1 RNA is extracted from patient plasma samples. The gene region of interest (e.g., the envelope gene for attachment inhibitors, reverse transcriptase for NRTIs and NNRTIs, protease for PIs, or integrase for INSTIs) is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Generation: The amplified patient-derived gene segment is inserted into a proviral DNA vector that lacks the corresponding gene. This vector also contains a reporter gene, such as luciferase, to quantify viral replication.
-
Virus Production: The recombinant vector is transfected into host cells, leading to the production of infectious virus particles that express the patient's viral proteins.
-
Drug Susceptibility Testing: These recombinant viruses are then used to infect target cells in the presence of serial dilutions of the antiretroviral drugs being tested.
-
Quantification of Viral Replication: After a single round of replication, viral infectivity is measured by quantifying the expression of the reporter gene (e.g., luciferase activity).
-
Calculation of EC50: The drug concentration that inhibits 50% of viral replication (EC50) is calculated for both the patient-derived virus and a wild-type reference virus. The fold-change in susceptibility is determined by dividing the EC50 of the patient virus by the EC50 of the reference virus. A fold-change significantly greater than 1 indicates reduced susceptibility.
Visualizations
References
- 1. Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-resistance by drug class | HIV i-Base [i-base.info]
- 3. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Recombinant Virus Assay for Measuring Susceptibility of Human Immunodeficiency Virus Type 1 Group M Subtypes To Clinically Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HIV-1 Attachment Inhibitor BMS-488043 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the HIV-1 attachment inhibitor BMS-488043 and its key analogs: the predecessor BMS-378806, the more potent successor BMS-626529 (the active form of Fostemsavir), and the prodrug BMS-663749. This document summarizes their performance based on available experimental data, details the experimental protocols used for their evaluation, and visualizes their mechanism of action.
Mechanism of Action: Blocking Viral Entry
BMS-488043 and its analogs are small-molecule inhibitors that target the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2] Their primary mechanism of action is to bind to a specific site on gp120, which allosterically prevents the initial attachment of the virus to the CD4 receptor on the surface of host T-cells.[2][3] This inhibition of the gp120-CD4 interaction is a critical first step in the viral entry process, and by blocking it, these compounds effectively neutralize the virus before it can infect host cells.[3] The binding of these inhibitors stabilizes a conformation of gp120 that is incompatible with CD4 binding.[2]
Caption: Single-round infectivity assay workflow.
gp120-CD4 Binding Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the inhibition of the gp120-CD4 interaction.
-
Plate Coating: 96-well microtiter plates are coated with a recombinant soluble CD4 (sCD4) protein and incubated to allow for binding.
-
Blocking: The plates are washed, and a blocking buffer (e.g., bovine serum albumin in PBS) is added to prevent non-specific binding.
-
Inhibition Reaction: A mixture of recombinant gp120 protein and a serial dilution of the test compound is added to the wells. The plate is incubated to allow for the binding of gp120 to the coated sCD4.
-
Detection: The plates are washed to remove unbound proteins. A primary antibody that specifically recognizes gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is proportional to the amount of bound gp120.
-
Measurement and Analysis: The absorbance is read using a microplate reader. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the gp120-sCD4 binding by 50%.
[3]### Resistance Profile
Resistance to BMS-488043 and its analogs has been associated with mutations in the gp120 protein. Key resistance mutations that have been identified include M426L, V68A, L116I, and S375I/N. T[4]he development of next-generation inhibitors like BMS-626529 aimed to have a higher barrier to resistance compared to the earlier compounds.
Summary and Outlook
The evolution from BMS-378806 to BMS-488043 and subsequently to BMS-626529 (Fostemsavir) demonstrates a clear progression in antiviral potency, pharmacokinetic properties, and the potential to overcome resistance. While BMS-488043 showed significant promise, its development was ultimately surpassed by BMS-626529, which exhibited a superior profile. The development of prodrugs like BMS-663749 and Fostemsavir highlights the importance of formulation and delivery in optimizing the clinical utility of these potent inhibitors. The data presented in this guide underscore the value of continued structure-activity relationship studies in the development of novel antiretroviral agents targeting HIV-1 entry.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Analysis of BMS-488043 and Other gp120-Targeted HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional characteristics of BMS-488043, a small molecule inhibitor of HIV-1 entry, with other notable gp120-targeting compounds. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions, this document aims to facilitate a deeper understanding of the mechanisms underlying HIV-1 entry inhibition and to inform future drug discovery efforts.
Introduction to gp120 as a Therapeutic Target
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of T-cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which in turn leads to membrane fusion and viral entry.[1] The critical role of the gp120-CD4 interaction makes it a prime target for the development of antiviral therapies. Small molecule inhibitors that bind to gp120 and prevent its interaction with CD4 represent a promising class of antiretroviral drugs.
BMS-488043 is a potent, orally bioavailable small molecule that demonstrates significant antiviral activity by targeting gp120.[1][2] It belongs to a class of attachment inhibitors that bind to a pocket on gp120, thereby preventing the conformational changes required for CD4 binding and subsequent viral entry.[3][4] This guide will delve into the structural details of the BMS-488043-gp120 interaction and compare its performance with its successor, Fostemsavir (the prodrug of Temsavir), and another well-characterized gp120 inhibitor, NBD-556.
Comparative Performance of gp120 Inhibitors
The following table summarizes the binding affinities and antiviral potencies of BMS-488043 and its comparators. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, HIV-1 strains, and cell types used.
| Inhibitor | Target | Binding Affinity (Kd) | IC50 / EC50 | Mechanism of Action | Key Resistance Mutations in gp120 |
| BMS-488043 | HIV-1 gp120 | Not consistently reported | EC50: >200 nM (in some clinical isolates)[1] | Allosterically inhibits CD4 binding by stabilizing a "closed" gp120 conformation.[5][6] | V68A, L116I, S375I/N, M426L[1] |
| Temsavir (active metabolite of Fostemsavir) | HIV-1 gp120 | 3.3 nM (for JR-FL gp120)[7] | IC50: 23 nM (in competition assay with BMS-488043)[7] | Binds to a pocket near the CD4 binding site, preventing CD4-induced conformational changes.[8][9] | S375H/I/M/N, M426L, M434I, M475I[6][10] |
| NBD-556 | HIV-1 gp120 | 3.7 µM[11] | IC50: ~3 µM (cell-cell fusion)[12] | CD4 mimetic that binds to the Phe43 cavity of gp120.[2][13] | Not extensively characterized |
Structural Insights into Inhibitor Binding
Molecular docking and structural studies have revealed the binding modes of these inhibitors within the gp120 protein.
BMS-488043 accommodates the CD4 binding pocket and interferes with CD4 binding in a noncompetitive manner.[3][4] The piperazine (B1678402) group of BMS-488043 is thought to prevent the formation of the bridging sheet in gp120, a critical step for CD4 binding, by blocking the rotation of Trp112.[3] The aza-indole ring of the molecule is proposed to interfere with the exposure of the gp41 fusion protein.[3]
Temsavir , the active form of Fostemsavir, also binds to a conserved pocket within the CD4 binding site of gp120.[8][9] Its binding stabilizes the gp120 trimer in a "closed" conformation, which is incompatible with CD4 binding and subsequent fusion events.[6][14]
NBD-556 acts as a CD4 mimetic, binding to the highly conserved Phe43 cavity on gp120.[2][13] This cavity is a deep, hydrophobic pocket that is critical for the interaction with the Phe43 residue of the CD4 receptor. By occupying this cavity, NBD-556 directly blocks the binding of CD4.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIV-1 entry pathway and a typical experimental workflow for characterizing gp120 inhibitors.
Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.
Caption: Experimental workflow for the characterization of gp120 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the structural and functional analysis of gp120 inhibitors.
X-ray Crystallography for gp120-Inhibitor Complex
This protocol outlines the general steps for determining the crystal structure of a gp120-small molecule complex.
-
Protein Expression and Purification: Recombinant gp120 core protein, often with modifications to enhance stability and crystallization (e.g., truncations of variable loops), is expressed in a suitable system (e.g., mammalian or insect cells). The protein is then purified to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.[15]
-
Crystallization: The purified gp120 is concentrated and mixed with the small molecule inhibitor in a molar excess. Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.[16]
-
Data Collection: Diffraction-quality crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.[16]
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known gp120 structure as a search model. The initial model is then refined against the experimental data, and the small molecule inhibitor is built into the electron density map.[17]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding between a ligand and an analyte in real-time.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the ligand (e.g., gp120) is immobilized on the chip surface.
-
Analyte Injection: The analyte (e.g., small molecule inhibitor) is injected at various concentrations over the chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is monitored over time to generate a sensorgram.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as koff/kon.[8]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: The macromolecule (e.g., gp120) is placed in the sample cell, and the ligand (small molecule inhibitor) is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.
-
Titration: The ligand is injected in small aliquots into the sample cell, and the heat released or absorbed upon binding is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to macromolecule. The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[11]
Conclusion
The structural and functional analysis of BMS-488043 and other gp120-targeted inhibitors has provided invaluable insights into the mechanism of HIV-1 entry and has paved the way for the development of new antiretroviral agents. While BMS-488043 itself is not in clinical development, its successor, Fostemsavir, has been approved for the treatment of multidrug-resistant HIV-1, validating the therapeutic potential of this class of inhibitors.[14] The comparative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation and the design of next-generation HIV-1 entry inhibitors with improved potency and resistance profiles. The continued exploration of the gp120 structure and its interactions with small molecules will undoubtedly lead to the discovery of novel therapeutic strategies to combat the global HIV/AIDS epidemic.
References
- 1. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medinfo.gsk.com [medinfo.gsk.com]
- 8. researchgate.net [researchgate.net]
- 9. Fostemsavir Decreases the Levels of Anti-gp120 CD4-Induced Antibodies in Heavily Treatment-Experienced People With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Week 240 Efficacy and Safety of Fostemsavir Plus Optimized Background Therapy in Heavily Treatment-Experienced Adults with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of human immunodeficiency virus -1 E protein-targeting lead compounds by pharmacophore based screening - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Activity with In Vivo Efficacy of the HIV-1 Attachment Inhibitor BMS-488043: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity and in vivo efficacy of BMS-488043, a small molecule inhibitor of HIV-1 attachment. Experimental data is presented to correlate its performance with its predecessor, BMS-378806, and its successor, Fostemsavir (the prodrug of BMS-626529). Detailed methodologies for key experiments are provided to support data interpretation and future research.
Mechanism of Action: Blocking Viral Entry
BMS-488043 is an HIV-1 attachment inhibitor that targets the viral envelope glycoprotein (B1211001) gp120.[1] It binds to a pocket on gp120, preventing the conformational changes necessary for the virus to attach to the host cell's CD4 receptor.[1] This non-competitive inhibition of the gp120-CD4 interaction is the first step in HIV-1 entry, and by blocking it, BMS-488043 effectively prevents viral infection of host cells.[1]
Caption: Mechanism of HIV-1 attachment and inhibition by BMS-488043.
In Vitro Activity: A Potent Antiviral
The in vitro antiviral activity of BMS-488043 and its analogs is typically assessed using cell-based assays that measure the concentration of the compound required to inhibit 50% of viral replication (EC50).
| Compound | HIV-1 Isolate/Subtype | Assay Type | EC50 (nM) | Reference |
| BMS-488043 | Subtype B (clinical isolates) | Cell-based | 36.5 (median) | [2] |
| BMS-488043 | Subtype C (clinical isolates) | Cell-based | 61.5 (median) | [2] |
| BMS-378806 | BG505 pseudovirus | Neutralization | 1190 | |
| BMS-626529 | BG505 pseudovirus | Neutralization | 14 |
Note: Lower EC50 values indicate higher potency.
Fostemsavir's active moiety, BMS-626529, demonstrates significantly greater potency in vitro compared to BMS-488043. Studies have shown that BMS-626529 has an approximately 10-fold improvement in antiviral potency against a range of HIV-1 isolates.[3]
In Vivo Efficacy: Proof-of-Concept in Humans
The in vivo efficacy of BMS-488043 was evaluated in a randomized, double-blind, placebo-controlled, 8-day monotherapy trial in HIV-1 infected, antiretroviral-naive adult subjects.
| Treatment Group | N | Mean Baseline HIV-1 RNA (log10 copies/mL) | Mean Change from Baseline in HIV-1 RNA at Day 8 (log10 copies/mL) |
| BMS-488043 (800 mg twice daily) | 12 | 4.7 | -0.72 |
| BMS-488043 (1800 mg twice daily) | 12 | 4.8 | -0.96 |
| Placebo | 6 | 4.6 | -0.02 |
These results demonstrated a dose-dependent reduction in viral load, providing proof-of-concept for this class of HIV-1 attachment inhibitors.[2][4]
Correlation Between In Vitro Susceptibility and In Vivo Response
A key finding from the clinical trial was the correlation between the baseline in vitro susceptibility of a patient's viral isolates to BMS-488043 and the in vivo antiviral response.[4] Patients with lower baseline EC50 values (i.e., more susceptible virus) experienced a greater reduction in viral load.[4] This highlights the importance of in vitro susceptibility testing in predicting clinical outcomes for this class of drugs.
Caption: Correlation between in vitro susceptibility and in vivo response.
Development of Resistance
As with other antiretroviral agents, resistance to BMS-488043 can emerge. In the 8-day monotherapy trial, some subjects developed viral populations with reduced susceptibility (>10-fold increase in EC50) to the drug.[5][6] Genotypic analysis identified several mutations in the gp120 protein associated with resistance, including V68A, L116I, S375I/N, and M426L.[5][6] The S375N mutation, in particular, was shown to cause a significant (38-fold) decrease in sensitivity to BMS-488043.[7]
Experimental Protocols
In Vitro: Single-Cycle HIV-1 Infectivity Assay
This assay is used to determine the concentration of an inhibitor required to block a single round of viral infection.
Caption: Workflow for a single-cycle HIV-1 infectivity assay.
Detailed Methodology:
-
Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.
-
Compound Dilution: A serial dilution of the test compound (e.g., BMS-488043) is prepared in cell culture medium.
-
Infection: The culture medium is removed from the cells and replaced with the medium containing the diluted compound. A fixed amount of single-cycle, replication-incompetent HIV-1 pseudovirus is then added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the virus control (no inhibitor). The EC50 value is determined by fitting the data to a dose-response curve.
In Vivo: Phase 1b Monotherapy Study in HIV-1 Infected Subjects
This type of study is designed to assess the initial safety, tolerability, pharmacokinetics, and antiviral activity of a new drug in a small number of infected individuals.
Detailed Methodology:
-
Study Population: Antiretroviral-naive HIV-1 infected adults with a screening plasma HIV-1 RNA level between 5,000 and 100,000 copies/mL and a CD4+ T-cell count of ≥200 cells/μL.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study. Subjects are randomized to receive either the investigational drug at different dose levels or a matching placebo for a short duration (e.g., 8 days) as monotherapy.
-
Treatment Administration: The investigational drug (e.g., BMS-488043) is administered orally at specified doses and intervals.
-
Assessments:
-
Pharmacokinetics: Blood samples are collected at multiple time points to determine the drug's concentration in the plasma.
-
Antiviral Activity: Plasma HIV-1 RNA levels are measured at baseline and at regular intervals throughout the study using a validated assay (e.g., RT-PCR).
-
Safety and Tolerability: Adverse events, clinical laboratory tests, vital signs, and electrocardiograms are monitored throughout the study.
-
Immunology: CD4+ and CD8+ T-cell counts are measured at baseline and at the end of treatment.
-
-
Data Analysis: The primary efficacy endpoint is the mean change in plasma HIV-1 RNA from baseline to the end of the treatment period. Safety and pharmacokinetic parameters are also summarized and analyzed.
Conclusion
BMS-488043 demonstrated potent in vitro anti-HIV-1 activity and proof-of-concept for in vivo efficacy in reducing viral load in HIV-1 infected individuals. The strong correlation between in vitro susceptibility and in vivo response underscores the predictive value of preclinical assays. While the development of BMS-488043 did not proceed to later stages, it paved the way for the development of its successor, Fostemsavir, which has enhanced potency and an improved pharmacokinetic profile.[3][8] The insights gained from the study of BMS-488043 remain valuable for the ongoing research and development of novel HIV-1 entry inhibitors.
References
- 1. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Pharmacokinetics of HIV-1 Attachment Inhibitors: BMS-488043 and BMS-378806
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two novel small-molecule HIV-1 attachment inhibitors, BMS-488043 and its predecessor, BMS-378806. Both compounds target the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction with the host cell's CD4 receptor, a critical first step in HIV-1 entry.[1][2][3] While sharing a common mechanism, key structural modifications in BMS-488043 have led to an improved pharmacokinetic profile, enhancing its potential as a clinical candidate.[4][5]
Mechanism of Action: Targeting HIV-1 Entry
BMS-488043 and BMS-378806 are representatives of a class of antiretroviral drugs that inhibit HIV-1 entry by binding directly to the gp120 protein.[2][3][6] This binding event interferes with the conformational changes necessary for gp120 to engage with the CD4 receptor on T-cells, effectively blocking the virus from attaching to and entering the host cell.[6][7][8] The specificity of this interaction makes them potent inhibitors of a wide range of HIV-1 isolates.[2][3]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of BMS-488043 and BMS-378806, compiled from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of BMS-378806 in Animal Models
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (%) | 19 - 24 | 77 | 19 - 24 |
| Clearance | Intermediate | Low | Low |
| Volume of Distribution (Vdss, L/kg) | 0.4 - 0.6 | N/A | N/A |
| Terminal Half-life (t1/2, h) (oral) | 2.1 | N/A | 6.5 |
| Protein Binding (%) | 44 - 73 | N/A | N/A |
| Data sourced from preclinical studies.[1][9] |
Table 2: Human Pharmacokinetics of BMS-488043 and BMS-378806
| Parameter | BMS-488043 | BMS-378806 |
| Dose (mg) | 800 (with high-fat meal) | N/A |
| Cmax (ng/mL) | Dose-related, but less than proportional increase | N/A |
| Tmax (h) | ~4 | N/A |
| AUC | Dose-related, but less than proportional increase | N/A |
| Half-life (t1/2, h) | 15 - 17.7 | Failed to achieve targeted plasma exposures |
| Accumulation Index | 1.0 - 1.3 | N/A |
| Data for BMS-488043 from an 8-day monotherapy trial in HIV-1-infected subjects.[10][11] BMS-378806 did not advance to similar clinical trials due to unfavorable pharmacokinetics.[12] |
BMS-488043 demonstrates a significantly improved pharmacokinetic profile in humans compared to its predecessor, with a longer half-life and better plasma exposure, particularly when administered with a high-fat meal.[12] This enhancement is a key factor in its continued development. To further improve upon the dissolution rate-limited absorption of BMS-488043, a phosphonooxymethyl prodrug, BMS-663749, was developed which showed increased AUC and Cmax of the parent drug in clinical studies.[13][14]
Experimental Protocols
Detailed methodologies for the key pharmacokinetic studies are outlined below to provide a comprehensive understanding of the data presented.
Preclinical Pharmacokinetic Studies of BMS-378806
-
Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used.
-
Dosing:
-
Intravenous (IV): Administered as a single bolus dose.
-
Oral (PO): Administered by gavage as a solution or suspension.
-
-
Sample Collection: Serial blood samples were collected from the jugular vein (rats) or cephalic vein (dogs and monkeys) at predetermined time points post-dosing. Plasma was separated by centrifugation.
-
Analytical Method: Plasma concentrations of BMS-378806 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Human Pharmacokinetic Study of BMS-488043
-
Study Design: An 8-day, randomized, placebo-controlled, monotherapy trial.
-
Participants: HIV-1-infected subjects.
-
Dosing: BMS-488043 was administered orally at doses of 800 mg or 1800 mg every 12 hours with a high-fat meal for 7 days and on the morning of day 8.[5][10]
-
Sample Collection: Plasma samples were collected at various time points on day 1 and day 8 to determine the pharmacokinetic profile.
-
Analytical Method: Plasma concentrations of BMS-488043 were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were determined using non-compartmental methods. The effect of food on absorption was a key aspect of the analysis.
Conclusion
The comparative analysis of BMS-488043 and BMS-378806 reveals significant advancements in the pharmacokinetic properties of HIV-1 attachment inhibitors. BMS-488043 demonstrates a more favorable profile for clinical development, characterized by a longer half-life and improved oral bioavailability, particularly with food.[12] These improvements underscore the success of medicinal chemistry efforts to optimize this novel class of antiretroviral agents. Further development, including the investigation of prodrug strategies, continues to enhance the therapeutic potential of these compounds in the fight against HIV-1.
References
- 1. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Entry Inhibitor in Development [natap.org]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validating the Specificity of BMS-488043 for HIV-1 gp120: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the HIV-1 attachment inhibitor BMS-488043 with its key alternatives, focusing on its specificity for the viral envelope glycoprotein (B1211001) gp120. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to BMS-488043 and HIV-1 Entry Inhibition
BMS-488043 is a small-molecule inhibitor that represents a class of antiretroviral drugs known as attachment inhibitors.[1][2] These inhibitors function by targeting the initial step of HIV-1 entry into host cells: the binding of the viral surface glycoprotein gp120 to the CD4 receptor on T-cells and other immune cells. By binding to a pocket within gp120, BMS-488043 and its analogs induce and stabilize a conformation of the protein that is incompatible with CD4 receptor engagement, thus preventing viral attachment and subsequent entry.[3][4][5] This mechanism is distinct from other classes of entry inhibitors, such as coreceptor antagonists or fusion inhibitors.
Comparative Performance Analysis
To objectively evaluate the performance of BMS-488043, it is compared with its predecessor, BMS-378806, and its successor, Fostemsavir (the prodrug of Temsavir, BMS-626529).
Binding Affinity and Potency
The primary measure of a targeted inhibitor's effectiveness is its binding affinity for the target protein and its potency in cell-based assays.
| Compound | Target | Assay Type | Affinity (Kd / Ki) | Antiviral Potency (IC50 / EC50) | HIV-1 Strain/Isolate | Reference |
| BMS-488043 | HIV-1 gp120 | Cell-based antiviral assay | Not uniformly reported | Median EC50: 36.5 nM (Subtype B), 61.5 nM (Subtype C) | Clinical Isolates | [4] |
| HIV-1 gp120 | gp120-sCD4 Binding ELISA | Not reported | IC50: 50-100 nM | JRFL | [6] | |
| BMS-378806 | HIV-1 gp120 | Isothermal Titration Calorimetry | Kd: ~43 nM | YU2 | [7] | |
| HIV-1 gp120 | Scintillation Proximity Assay | Ki: 24.9 nM | JRFL | [7] | ||
| HIV-1 gp120 | gp120-sCD4 Binding ELISA | Not reported | IC50: ~100 nM | JRFL | [8] | |
| HIV-1 gp120 | Cell-based antiviral assay | Median EC50: 40 nM | Subtype B Clinical Isolates | [1] | ||
| Temsavir (BMS-626529) | HIV-1 gp120 | Not specified | Kd: 0.83 nM | JR-FL | [3] | |
| HIV-1 gp120 | gp120-sCD4 Binding ELISA | Not reported | IC50: 14 nM | Not specified | [3] | |
| HIV-1 gp120 | Cell-based antiviral assay | Median IC50: 0.8 nM | Global Clinical Isolates | [8] |
Antiviral Activity Across HIV-1 Subtypes
The genetic diversity of HIV-1, particularly in the env gene encoding gp120, presents a challenge for antiretroviral agents. The following table summarizes the activity of BMS-488043 and its alternatives against a panel of HIV-1 subtypes.
| Compound | Subtype B (Median EC50/IC50) | Subtype C (Median EC50/IC50) | Other Subtypes | Reference |
| BMS-488043 | 36.5 nM | 61.5 nM | Active against A, D, F, G; No activity against some AE isolates | [4] |
| BMS-378806 | 40 nM | Generally less active against non-B subtypes | [1] | |
| Temsavir (BMS-626529) | ~1.7 nM (geometric mean) | ~1.7 nM (geometric mean) | Highly potent against most subtypes; reduced susceptibility in CRF01_AE | [8][9] |
Specificity of BMS-488043
A critical aspect of a drug's utility is its specificity for the intended target, which minimizes the potential for off-target effects and toxicity.
-
Target Specificity : Studies on the predecessor compound, BMS-378806, have demonstrated a high degree of specificity. It is active against HIV-1 but not against HIV-2 or Simian Immunodeficiency Virus (SIV).[1][7] Furthermore, it showed no inhibitory activity against a panel of 71 diverse cellular receptors at a concentration of 10 μM.[1] Given that BMS-488043 is a close analog of BMS-378806 with a shared mechanism of action, it is expected to exhibit a similar high-specificity profile. The antiviral activity of BMS-488043 is directly correlated with mutations in the gp120 protein, further supporting its specific on-target activity.[1][10]
-
Lack of Cross-Resistance : Experimental data indicates that HIV-1 envelopes with resistance mutations to BMS-488043 remain sensitive to other classes of entry inhibitors, including the fusion inhibitor enfuvirtide (B549319) and CCR5 antagonists.[11] This lack of cross-resistance underscores the unique and specific binding site of BMS-488043 on gp120.
Experimental Methodologies
Detailed protocols for key assays are provided below to allow for the replication and validation of the presented findings.
Protocol 1: HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of a compound to inhibit viral entry into a host cell in a single-round infection model.
1. Production of Env-Pseudotyped Virus:
- Co-transfect 293T/17 cells with an Env-expressing plasmid and a backbone plasmid containing a defective env gene and a luciferase reporter gene.
- Incubate the cells for 48-72 hours.
- Harvest the virus-containing supernatant and filter through a 0.45-micron filter.
- Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock.
2. Neutralization Assay:
- Plate TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes) in 96-well plates.
- Prepare serial dilutions of BMS-488043 or other test compounds.
- Pre-incubate the pseudovirus with the diluted compounds for 1 hour at 37°C.
- Add the virus-compound mixture to the TZM-bl cells.
- Incubate for 48 hours at 37°C.
- Lyse the cells and measure luciferase activity using a luminometer.
- Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that results in a 50% reduction in luciferase activity compared to virus-only controls.
Protocol 2: gp120-Inhibitor Binding ELISA
This assay quantifies the direct binding of the inhibitor to recombinant gp120 and its ability to compete with CD4 binding.
1. Plate Coating:
- Coat a 96-well ELISA plate with a capture antibody specific for the C-terminus of gp120 (e.g., D7324) overnight at 4°C.[8]
- Wash the plate and block with a suitable blocking buffer (e.g., BSA in PBS-T) for at least 1 hour.
2. Binding Reaction:
- Add recombinant HIV-1 gp120 protein to the wells and incubate for 2 hours at 37°C.
- Wash the plate to remove unbound gp120.
- Prepare a mixture of soluble CD4 (sCD4) and serial dilutions of BMS-488043.
- Add this mixture to the wells and incubate for 2 hours at 37°C.
3. Detection:
- Wash the plate thoroughly.
- Add a primary antibody against CD4 (e.g., OKT4).[8]
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a TMB substrate solution and incubate until color develops.
- Stop the reaction with an acid solution and measure the absorbance at 450 nm.
- The reduction in absorbance in the presence of the inhibitor indicates its ability to block the gp120-CD4 interaction.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the HIV-1 entry pathway and the experimental workflows.
Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.
Caption: Workflow for the HIV-1 pseudovirus neutralization assay.
Conclusion
BMS-488043 is a potent and specific inhibitor of HIV-1 attachment that targets the viral envelope glycoprotein gp120. Its mechanism of action, focused on preventing the initial virus-host cell interaction, is supported by extensive biochemical and virological data. While its successor, Temsavir (the active component of Fostemsavir), exhibits improved potency across a broader range of HIV-1 subtypes, BMS-488043 remains a valuable tool for research into HIV-1 entry and a benchmark for the development of new attachment inhibitors. The high specificity of this class of molecules, inferred from data on its close analog BMS-378806 and its targeted resistance profile, makes it an attractive candidate for combination therapies where minimizing off-target effects is crucial. The provided experimental protocols offer a foundation for the further investigation and validation of its performance.
References
- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BMS-378806 | HIV Protease | gp120/CD4 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BMS-488043: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like BMS-488043, a small molecule HIV-1 attachment inhibitor, are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for BMS-488043, grounded in general best practices for chemical and pharmaceutical waste management.
Chemical and Physical Properties
A summary of the known quantitative data for BMS-488043 is presented below. This information is crucial for understanding the compound's characteristics and potential hazards.
| Property | Value | Source |
| Molecular Formula | C22H22N4O5 | PubChem |
| Molecular Weight | 422.4 g/mol | PubChem |
| IUPAC Name | 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | PubChem |
| CAS Number | 452296-83-2 | PubChem |
Disposal Procedures: A Step-by-Step Approach
While a specific Safety Data Sheet (SDS) for BMS-488043 with detailed disposal instructions is not publicly available, the following procedures are based on established guidelines for the disposal of chemical and pharmaceutical waste from laboratory settings.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all federal, state, and local regulations.
-
Waste Identification and Segregation:
-
Treat all BMS-488043 waste, including pure compound, solutions, and contaminated materials (e.g., personal protective equipment (PPE), glassware, and consumables), as hazardous chemical waste.
-
Segregate BMS-488043 waste from other waste streams at the point of generation to prevent cross-contamination.
-
-
Containerization and Labeling:
-
Use designated, leak-proof, and chemically compatible containers for collecting BMS-488043 waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "BMS-488043," the CAS number "452296-83-2," and an indication of the major hazards (e.g., "Chemical Waste," "Pharmaceutical Waste").
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area has secondary containment to manage potential spills.
-
-
Disposal:
-
Do not dispose of BMS-488043 down the drain or in regular trash. Antiretroviral compounds can pose a risk to aquatic ecosystems.
-
The primary recommended method for the disposal of pharmaceutical and chemical waste is incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active compound.
-
Contact your institution's designated hazardous waste disposal vendor to arrange for pickup and disposal. Provide them with all available information on the compound.
-
Experimental Protocols
This document does not cite specific experiments but provides general guidance. When conducting research with BMS-488043, all experimental protocols should include a dedicated section on waste management, detailing the specific procedures for collecting and disposing of all waste generated during the experiment.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of BMS-488043.
Caption: Logical workflow for the safe disposal of BMS-488043.
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of BMS-488043, fostering a secure laboratory environment and upholding environmental responsibility.
Essential Safety and Logistical Information for Handling BMS 488043
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like BMS 488043 is paramount. As a novel, small-molecule HIV-1 attachment inhibitor, this compound is pharmacologically active and requires stringent safety protocols to prevent accidental exposure and ensure laboratory safety. This guide provides essential procedural information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling potent pharmaceutical compounds, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is crucial.[1][2]
Engineering Controls:
-
Primary Containment: All work involving solid or neat this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[3]
-
Ventilation: Laboratory spaces should have single-pass air handling systems to prevent recirculation of contaminated air.[2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound. Double-gloving is recommended, especially when working with higher concentrations or larger quantities. Gloves should be changed immediately if contaminated.[4]
-
Lab Coat: A dedicated lab coat or gown, preferably with long sleeves and elastic cuffs, must be worn. This should not be worn outside of the laboratory area.[5]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes and aerosols.[4]
-
Respiratory Protection: For procedures with a high risk of aerosol generation that cannot be contained within a ventilated enclosure, a properly fitted N95 respirator or higher level of respiratory protection may be necessary.
| Equipment | Specification | Purpose |
| Ventilation | Chemical Fume Hood / Glove Box | Primary containment, prevents inhalation |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloved) | Prevents skin contact |
| Body Protection | Dedicated long-sleeved lab coat or gown | Protects skin and personal clothing |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and aerosols |
| Respiratory Protection | N95 respirator (as needed) | Prevents inhalation of fine particles |
Operational Handling and Disposal Plan
A clear, step-by-step plan for the entire lifecycle of the compound in the laboratory is essential, from receiving to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.
-
Consult the supplier's documentation for specific storage temperature and conditions.
Preparation of Solutions:
-
All weighing of the solid compound and preparation of solutions must be performed within a chemical fume hood or other ventilated enclosure.
-
Use disposable equipment where possible to minimize cleaning and potential for cross-contamination.
Disposal Plan:
The disposal of pharmacologically active compounds must comply with local and institutional regulations for chemical and hazardous waste.[6][7][8]
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9][10]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Decontamination: All non-disposable equipment should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Final Disposal: Hazardous waste should be disposed of through the institution's environmental health and safety (EHS) office, typically via incineration by a licensed waste management company.[7][11]
| Waste Type | Collection Method | Disposal Route |
| Solid Contaminated Waste | Sealed, labeled hazardous waste bag or container | Institutional EHS office for incineration |
| Liquid Waste (Solutions) | Sealed, labeled hazardous waste container (e.g., carboy) | Institutional EHS office for incineration |
| Sharps (Needles, Syringes) | Puncture-resistant, labeled sharps container | Institutional EHS office for incineration |
| Decontamination Rinsate (Solvent) | Sealed, labeled hazardous waste container | Institutional EHS office for incineration |
Emergency Procedures
Immediate and appropriate response to accidental exposure is critical.
Skin Exposure:
-
Immediately remove contaminated clothing and PPE.[12]
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[13][14]
-
Seek medical attention.
Eye Exposure:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13]
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.
-
Seek medical attention.
Ingestion:
-
Rinse the mouth with water. Do not induce vomiting.[14]
-
Seek immediate medical attention.
Spill Cleanup:
-
Evacuate the immediate area and alert others.
-
If the spill is large or in a poorly ventilated area, contact the institutional EHS office.
-
For small spills within a fume hood, wear appropriate PPE, cover the spill with an absorbent material, and then decontaminate the area with a suitable disinfectant or solvent, working from the outside in.[15][16]
-
Collect all cleanup materials in a sealed hazardous waste container.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response to accidental exposure.
Caption: Standard operational workflow for handling this compound.
Caption: Emergency response procedure for accidental exposure to this compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. CCOHS: HIV/AIDS Precautions - Laboratories [ccohs.ca]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. fda.gov [fda.gov]
- 10. LABORATORY SERVICES - Operations Manual for Delivery of HIV Prevention, Care and Treatment at Primary Health Centres in High-Prevalence, Resource-Constrained Settings - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 13. Biosafety | The ViraCore [viracore.ucsf.edu]
- 14. Basic procedures for action in case of biological emergencies – Comitè de Bioseguretat [ub.edu]
- 15. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 16. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
